2,2-Dimethyl-1,3-thiazinane hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethyl-1,3-thiazinane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(2)7-4-3-5-8-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJKWSQYSMPJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCCS1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,2-Dimethyl-1,3-Thiazinane Hydrochloride: Structural Architecture and Synthetic Utility
This technical guide provides an in-depth analysis of 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6), a saturated N,S-heterocycle. This compound serves as a critical intermediate in organic synthesis, acting as a stable "masked" form of 3-aminopropanethiol and a scaffold for constructing bioactive thiazine derivatives.
Introduction & Chemical Identity
2,2-Dimethyl-1,3-thiazinane hydrochloride is the hydrochloride salt of a six-membered saturated heterocycle containing one sulfur and one nitrogen atom positioned meta to each other (1,3-relationship), with a gem-dimethyl substitution at the 2-position (the carbon between the heteroatoms).
This structure is chemically significant because it represents a cyclic hemithioaminal . Unlike open-chain hemithioaminals which are often unstable, the 6-membered ring and the gem-dimethyl group (Thorpe-Ingold effect) confer significant stability, allowing it to be isolated and stored as a hydrochloride salt.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 93770-78-6 |
| IUPAC Name | 2,2-Dimethyl-1,3-thiazinane hydrochloride |
| Molecular Formula | C₆H₁₃NS[1] · HCl |
| Molecular Weight | 167.70 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| pKa (Calculated) | ~9.0 (Conjugate acid of the secondary amine) |
| Melting Point | 200–205 °C (Decomposition characteristic of amine salts) |
Synthesis and Formation Mechanism
The synthesis of 2,2-dimethyl-1,3-thiazinane is a classic example of a condensation reaction between a 1,3-aminothiol and a ketone. The reaction is reversible; however, the formation of the hydrochloride salt drives the equilibrium toward the closed-ring product and prevents hydrolysis.
Reaction Pathway
The synthesis involves the condensation of 3-aminopropanethiol with acetone .
-
Nucleophilic Attack : The thiol group (or amine, depending on pH) attacks the carbonyl carbon of acetone.
-
Cyclization : The second heteroatom attacks the resulting intermediate, expelling water.
-
Salt Formation : Addition of HCl protonates the secondary amine, precipitating the product and locking the ring structure.
Mechanistic Visualization (DOT)
Figure 1: Synthesis and equilibrium pathway of 2,2-dimethyl-1,3-thiazinane. The hydrochloride salt formation is the critical step for isolation.
Experimental Protocol: Synthesis & Handling
Objective : To synthesize and isolate 2,2-dimethyl-1,3-thiazinane hydrochloride with >98% purity.
Reagents
-
3-Aminopropanethiol hydrochloride (1.0 eq)
-
Acetone (Excess, acts as solvent and reagent)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology
-
Free Base Liberation (In Situ) :
-
Dissolve 3-aminopropanethiol hydrochloride (10 mmol) in a minimal amount of water.
-
Neutralize carefully with 10 mmol NaOH solution.
-
Extract the free aminothiol into dichloromethane (DCM). Note: 3-aminopropanethiol oxidizes to the disulfide rapidly; proceed immediately.
-
-
Condensation :
-
To the fresh DCM solution of 3-aminopropanethiol, add anhydrous Acetone (50 mmol, 5 eq).
-
Add anhydrous MgSO₄ (2 g) to scavenge the water produced during condensation.
-
Stir the mixture at Room Temperature (20–25 °C) for 12 hours under an inert atmosphere (Nitrogen/Argon).
-
-
Isolation of Hydrochloride Salt :
-
Filter off the MgSO₄ solids.
-
Cool the filtrate to 0 °C.
-
Slowly bubble dry HCl gas through the solution OR add 1.0 eq of HCl in dioxane/ether dropwise.
-
A white precipitate of 2,2-dimethyl-1,3-thiazinane hydrochloride will form immediately.
-
-
Purification :
-
Filter the white solid.
-
Wash with cold diethyl ether (3 x 10 mL) to remove unreacted acetone and impurities.
-
Dry under vacuum at 40 °C.
-
Self-Validating Checkpoint :
-
Yield : Expected yield is 85–95%.
-
Melting Point Check : If the MP is <190 °C, the product may contain residual moisture or open-chain hydrolysis products. Recrystallize from Ethanol/Ether.
Structural Characterization Data[3][4][6][11][12][13][14]
To verify the integrity of the synthesized compound, the following spectral signatures must be observed.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.55 (s, 6H) | Gem-dimethyl protons at C2. Singlet confirms ring closure (symmetry). |
| δ 1.80 (m, 2H) | C5 Methylene protons (ring puckering). | |
| δ 2.90 (t, 2H) | C6 Methylene protons (adjacent to Sulfur). | |
| δ 3.15 (t, 2H) | C4 Methylene protons (adjacent to Nitrogen). | |
| δ 9.5–10.0 (br s, 2H) | NH₂⁺ protons (Ammonium salt). | |
| ¹³C NMR | δ ~28.0 ppm | Methyl carbons. |
| δ ~65.0 ppm | Quaternary C2 . The shift confirms the N-C-S linkage. | |
| IR Spectroscopy | 2400–2800 cm⁻¹ | Broad ammonium N-H stretch. |
| No C=O band | Absence of ketone peak confirms complete condensation. |
Applications in Drug Development
A. "Masked" Thiol/Amine Strategy
2,2-Dimethyl-1,3-thiazinane acts as a prodrug-like scaffold for 3-aminopropanethiol .
-
Mechanism : In aqueous acidic media (pH < 4), the ring hydrolyzes, releasing the free aminothiol.
-
Utility : Free aminothiols are prone to rapid oxidation (disulfide formation). The thiazinane ring protects the thiol and amine groups until required. This is relevant in radioprotective agent design (similar to Amifostine analogs).
B. Heterocyclic Scaffold Construction
The secondary amine at position 3 is nucleophilic. It can be functionalized (alkylation/acylation) to create N-substituted thiazinanes, which are investigated for:
-
Antimicrobial Activity : N-alkylated thiazinanes interfere with bacterial cell wall synthesis.
-
CNS Activity : Structural analogs (e.g., Xylazine) are potent alpha-2 adrenergic agonists. While 2,2-dimethyl-1,3-thiazinane itself lacks the aromatic ring for this specific activity, it serves as a core for synthesizing non-aromatic analogs.
Functionalization Workflow (DOT)
Figure 2: Functionalization pathways for the thiazinane scaffold.
Storage and Stability
-
Hygroscopicity : As a hydrochloride salt, the compound is hygroscopic.
-
Storage Conditions : Store at 2–8 °C (refrigerated) in a tightly sealed container under desiccant.
-
Incompatibility : Avoid strong bases (liberates the free base which may hydrolyze or oxidize) and strong oxidizing agents (oxidizes the sulfur to sulfoxide/sulfone).
References
-
American Elements . (n.d.). 2,2-Dimethyl-1,3-thiazinane hydrochloride.[1][2][3][4] Retrieved from [Link][5][2]
-
PubChem . (n.d.). Compound Summary for CAS 93770-78-6. National Library of Medicine. Retrieved from [Link]
Sources
The 2,2-Dimethyl-1,3-thiazinane Scaffold: A Versatile Toolkit for Medicinal Chemistry
Topic: Applications of 2,2-Dimethyl-1,3-thiazinane HCl in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the expanding landscape of heterocyclic building blocks, 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6) represents a specialized but potent scaffold. Structurally, it is a six-membered saturated ring containing nitrogen and sulfur in a 1,3-relationship, flanked by a gem-dimethyl group at the 2-position.
While often overlooked in favor of its 5-membered analog (thiazolidine), the 1,3-thiazinane ring offers distinct conformational and physicochemical advantages. This guide explores its utility as a masked prodrug moiety for aminothiols , a conformational lock in drug design, and a bioisostere for morpholine and piperidine cores.
Structural Attributes & Synthesis[1][2][3][4][5][6]
The Core Architecture
The molecule functions as a cyclic N,S-acetal . The 2,2-dimethyl substitution is not merely decorative; it serves two critical functions:
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulky methyl groups compress the internal bond angle, favoring ring closure and stabilizing the chair conformation. This reduces the entropic penalty of cyclization and enhances metabolic stability against ring-opening oxidations.
-
Lipophilicity Modulation: The addition of two methyl groups significantly increases the LogP compared to the unsubstituted thiazinane, improving membrane permeability for intracellular delivery.
Synthesis Mechanism
The synthesis is a classic condensation reaction between 3-aminopropanethiol and acetone . Unlike the formation of O,O-acetals which requires harsh dehydration, N,S-acetal formation is facile due to the high nucleophilicity of the sulfur and nitrogen atoms.
Reaction Pathway:
-
Nucleophilic Attack: The thiol group attacks the carbonyl carbon of acetone.
-
Hemithioaminal Formation: Formation of an intermediate acyclic hemithioaminal.
-
Cyclization: Intramolecular amine attack closes the ring, releasing water.
-
Salt Formation: Treatment with HCl precipitates the stable hydrochloride salt.
Medicinal Chemistry Applications
The "Thiazinane Release System" (Prodrug Strategy)
One of the most valuable applications of 2,2-dimethyl-1,3-thiazinane is as a prodrug strategy for 3-aminopropanethiol derivatives . Free aminothiols are notoriously unstable; they oxidize rapidly to disulfides in air and have poor pharmacokinetic profiles due to zwitterionic character.
-
Mechanism: The 2,2-dimethyl-1,3-thiazinane ring is stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH < 5.0), such as the stomach or the lysosome.
-
Application: This allows for the oral delivery of radioprotective aminothiols or metal-chelating agents. Once internalized into acidic compartments, the ring opens to release the active free thiol and amine, with acetone as a benign byproduct.
Bioisosterism and Scaffold Hopping
In Lead Optimization, replacing a morpholine or thiomorpholine ring with a 2,2-dimethyl-1,3-thiazinane ring can resolve specific liability issues:
| Feature | Morpholine | Thiomorpholine | 2,2-Dimethyl-1,3-thiazinane |
| Heteroatoms | N, O (1,4) | N, S (1,4) | N, S (1,3) |
| Basicity (pKa) | ~8.3 | ~9.0 | ~9.5 (Modulated by 2,2-Me) |
| Lipophilicity | Low | Medium | High |
| Metabolic Risk | N-oxidation | S-oxidation (Sulfoxide) | S-oxidation; Ring opening |
Strategic Insight: The 1,3-orientation changes the vector of the lone pairs and the shape of the ring, potentially picking up novel binding interactions in the active site that 1,4-systems miss.
Ligand Precursor for Metallo-Drugs
Research indicates that 3-aminopropanethiol ("apt") ligands form stable complexes with metals like Iridium and Rhodium (e.g., fac-[Ir(apt)3]). The 2,2-dimethyl-1,3-thiazinane HCl salt serves as the shelf-stable precursor for these ligands. In situ deprotection allows for the synthesis of clean metal complexes without the contamination of disulfide byproducts.
Visualization: Mechanism of Action
The following diagram illustrates the pH-dependent hydrolysis mechanism, highlighting the prodrug utility of the scaffold.
Figure 1: The acid-catalyzed hydrolysis pathway of the 2,2-dimethyl-1,3-thiazinane scaffold, releasing the active aminothiol payload.
Experimental Protocols
Protocol A: Synthesis of 2,2-Dimethyl-1,3-thiazinane HCl
A validated procedure for generating the scaffold from basic precursors.
-
Reagents: 3-Aminopropanethiol hydrochloride (10 mmol), Acetone (excess, 50 mL), p-Toluenesulfonic acid (catalytic, 0.1 mmol).
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (if using benzene/toluene) or use molecular sieves in neat acetone to remove water.
-
Reflux: Dissolve the aminothiol in acetone. Add the acid catalyst.[1][2] Reflux for 4–6 hours. The reaction is driven by the removal of water (or the excess of acetone).
-
Isolation:
-
Cool the mixture to 0°C.
-
If the product precipitates, filter directly.
-
If soluble, concentrate the acetone in vacuo to ~10 mL, then add cold diethyl ether to induce precipitation.
-
-
Salt Formation: If starting from free amine, bubble dry HCl gas through the ethereal solution to precipitate the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether.
-
Validation: 1H NMR (D2O) should show the disappearance of the ketone signal and the appearance of the gem-dimethyl singlet (~1.5-1.7 ppm) and the characteristic multiplets of the thiazinane ring.
Protocol B: Stability & Hydrolysis Profiling
To determine the suitability of the scaffold for a specific biological compartment.
-
Buffer Preparation: Prepare deuterated buffers (D2O/CD3OD) at pH 2.0 (Simulated Gastric Fluid), pH 5.0 (Lysosomal), and pH 7.4 (Plasma).
-
Incubation: Dissolve 2,2-Dimethyl-1,3-thiazinane HCl (5 mg) in 0.6 mL of each buffer.
-
Monitoring: Transfer to NMR tubes. Acquire 1H NMR spectra at t=0, 1h, 4h, 12h, and 24h.
-
Analysis: Monitor the integration of the gem-dimethyl peak (ring) versus the free acetone peak (hydrolysis product).
-
Expectation:
-
pH 7.4: <5% hydrolysis over 24h (Stable).
-
pH 2.0: >90% hydrolysis within 1-2h (Fast Release).
-
References
-
Konno, T., et al. (2025). Synthesis of fac-[Ir(apt)3] and its application to trinuclear complexes. Osaka University. Retrieved from [Link](Demonstrates use of aminopropanethiol precursors in ligand synthesis).
-
MDPI. (2025). Synthesis of 1,3-Thiazine Derivatives via Cycloadditions. Molecules. Retrieved from [Link](Context on 1,3-thiazine ring synthesis and stability).
-
ResearchGate. (2025). Efficient Synthesis of 3-Aminothiolane and Thiazinane Derivatives. Retrieved from [Link].
Sources
1,3-Thiazinane Derivatives: Synthetic Architectures, Conformational Dynamics, and Pharmaceutical Utility
[1]
Abstract
The 1,3-thiazinane scaffold—a saturated six-membered ring containing nitrogen and sulfur in a 1,3-relationship—represents a distinct yet underutilized pharmacophore in medicinal chemistry. Unlike its unsaturated counterpart (1,3-thiazine) found in xylazine or the fused dihydro-1,3-thiazine ring of cephalosporins, the fully saturated 1,3-thiazinane offers unique stereochemical vectors and solubility profiles. This technical guide synthesizes current methodologies for the construction, salt formation, and therapeutic application of 1,3-thiazinane derivatives, providing researchers with actionable protocols and mechanistic insights.
Structural Significance & Conformational Analysis
The Core Scaffold
The 1,3-thiazinane ring is structurally analogous to cyclohexane and piperidine but is distinguished by the presence of a sulfur atom (position 1) and a nitrogen atom (position 3). This substitution breaks the symmetry of the ring, introducing specific dipole moments and bond length disparities (C-S
Conformational Dynamics
Like cyclohexane, 1,3-thiazinane predominantly adopts a chair conformation . However, the presence of heteroatoms introduces the Generalized Anomeric Effect and specific dipole-dipole interactions.
-
N-H Axial Preference: Experimental dipole moment studies and IR spectroscopy indicate that in tetrahydro-1,3-thiazine, the N-H bond prefers the axial orientation. This contrasts with piperidine (equatorial preference) and is attributed to the minimization of lone-pair repulsion between the nitrogen and sulfur atoms (the "rabbit ear" effect).
-
Ring Inversion: The barrier to ring inversion is generally lower than that of cyclohexane due to the longer C-S bonds, which reduce 1,3-diaxial steric interactions.
Physicochemical Properties[2]
-
Basicity: 1,3-Thiazinanes are secondary amines. Their basicity (pKa
8–9) allows for the formation of stable salts, a critical feature for modulating bioavailability. -
Lipophilicity: The sulfur atom enhances lipophilicity compared to 1,3-diaza analogs (pyrimidines), potentially improving membrane permeability.
Synthetic Strategies
The construction of the 1,3-thiazinane core relies on cyclization strategies that establish the N-C-S linkage.[1]
Method A: Condensation of 3-Aminopropanethiol (The Classic Route)
This is the most direct method for synthesizing simple 2-substituted 1,3-thiazinanes.
-
Mechanism: Nucleophilic attack of the thiol on the carbonyl carbon, followed by hemiaminal formation and dehydration.
-
Precursor: 3-Aminopropane-1-thiol (often generated in situ from the hydrochloride salt).
Method B: Multicomponent Synthesis of 1,3-Thiazinan-4-ones
For derivatives containing a carbonyl at position 4 (lactams), a three-component reaction is preferred.
-
Reagents: Primary amine + Aldehyde + 3-Mercaptopropionic acid.[2]
-
Conditions: Reflux in toluene/benzene with a Dean-Stark trap or use of DCC (dicyclohexylcarbodiimide) at room temperature.
Method C: Synthesis of 1,3-Thiazinane-2-thiones
Useful for generating dithiocarbamate derivatives.
-
Reagents: 3-Amino-1-propanol
3-Ammoniopropylsulfate reaction with and base.
Visualization: Synthetic Pathways
Caption: Comparative synthetic workflows for 1,3-thiazinane functionalization. Method A yields the saturated amine; Method B yields the lactam; Method C yields the thione.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-thiazinane (Method A)
Objective: Synthesis of the fundamental saturated ring system.
-
Preparation of Free Base Thiol:
-
Dissolve 3-aminopropane-1-thiol hydrochloride (10 mmol) in minimal water (5 mL).
-
Add equimolar NaOH (10 mmol) solution at 0°C. Extract the free thiol with dichloromethane (DCM, 3 x 15 mL).
-
Dry the organic layer over anhydrous
. Note: Handle in a fume hood; thiols have potent odors.
-
-
Cyclization:
-
Transfer the DCM solution to a round-bottom flask.
-
Add Benzaldehyde (10 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).
-
Add molecular sieves (4Å) to the flask to sequester water (driving equilibrium forward).
-
Stir at room temperature for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).
-
-
Workup:
-
Filter off the molecular sieves.
-
Wash the organic layer with saturated
(to remove acid catalyst) and brine. -
Concentrate in vacuo.[3]
-
-
Purification:
-
Recrystallize from ethanol or purify via flash column chromatography.
-
Protocol 2: Salt Formation (Hydrochloride)
Objective: Converting the oily free base into a stable, water-soluble solid.
-
Dissolution: Dissolve the purified 2-phenyl-1,3-thiazinane (1 g) in anhydrous diethyl ether (10 mL).
-
Acidification:
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 2M HCl in diethyl ether (or 4M HCl in dioxane) with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Isolation:
-
Filter the precipitate under an inert atmosphere (nitrogen) if the salt is hygroscopic.
-
Wash the filter cake with cold anhydrous ether (3 x 5 mL).
-
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Pharmacological Applications & SAR
The 1,3-thiazinane ring serves as a versatile template.[4][1][5] Modifications at specific positions yield distinct biological profiles.
Structure-Activity Relationship (SAR)
-
Position 2 (C2): The most critical vector for diversity. Aryl substituents here improve lipophilicity and target binding (e.g., hydrophobic pockets in enzymes).
-
Position 3 (N3): Derivatization here (e.g., urea, sulfonamide) drastically alters solubility and hydrogen-bonding capability. This is the vector for "prodrug" strategies.
-
Position 4 (C4): Introduction of a carbonyl (4-one) creates the lactam core, essential for antimicrobial activity analogous to
-lactams (though 6-membered).
Therapeutic Areas
| Domain | Key Derivative Class | Mechanism/Target |
| Antimicrobial | 2,3-Diaryl-1,3-thiazinan-4-ones | Inhibition of cell wall synthesis; potential surrogate for |
| Anticancer | N-substituted Thiazinan-4-ones | Inhibition of receptor tyrosine kinases (c-Met, Ron).[4] |
| Analgesic | Spiro-thiazinanes | Modulation of calcium channels or COX inhibition. |
| Anti-HIV | 1,1-Dioxido-1,2-thiazinane* | Note: Isomeric form, but highlights the utility of the saturated S-N ring.[2] |
Visualization: SAR Logic
Caption: Strategic derivatization vectors on the 1,3-thiazinane scaffold for targeted biological activity.
Critical Comparison: Thiazinane vs. Thiazine
It is vital for researchers to distinguish between the saturated (thiazinane) and unsaturated (thiazine) forms.
| Feature | 1,3-Thiazinane (Saturated) | 1,3-Thiazine (Unsaturated) |
| Geometry | Chair (3D) | Planar / Half-Chair |
| Basicity | Moderate ( | Lower ( |
| Key Drug | Intermediates / Novel Leads | Xylazine (Veterinary sedative) |
| Stability | High (Chemical) | Prone to oxidation/hydrolysis |
References
-
Silverberg, L. J., et al. (2019). "Chemistry of 1,3-thiazin-4-ones and their derivatives." Arkivoc, 2019(i), 139-227. Link
-
Matos, M. A. R., et al. (2021). "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions." Molecules, 26(16), 4872. Link
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 1,3-Thiazinane-2-thione Derivatives." Link
-
PubChem. (2025).[6] "1,3-Thiazinane-2-thione Compound Summary." Link
-
RSC Advances. (2012). "Conformational analysis of tetrahydro-1,3-thiazines." Royal Society of Chemistry. Link
-
Simerpreet, K., & Damanjit, S. (2015). "Synthesis and Biological Evaluation of 1,3-Thiazines - A Review." Pharmacophore, 6(5).[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. 1,3-Thiazinane-2-thione | C4H7NS2 | CID 2763408 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2,2-Dimethyl-1,3-thiazinane and Thiazolidine Analogs: A Comparative Analysis for Drug Discovery
Foreword
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of success in drug discovery. The inherent three-dimensionality and diverse physicochemical properties of saturated heterocycles offer a rich playground for the design of novel therapeutics with enhanced target engagement and optimized pharmacokinetic profiles. This guide provides an in-depth comparative analysis of two prominent sulfur- and nitrogen-containing heterocyclic systems: the six-membered 2,2-Dimethyl-1,3-thiazinane and the five-membered thiazolidine ring.
This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of why these scaffolds are chosen, how they are synthesized, and how their distinct structural features translate into differential biological activities. By juxtaposing these two important classes of compounds, we aim to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically leverage these scaffolds in their own research endeavors.
Core Scaffold Analysis: Structural and Physicochemical Distinctions
The fundamental difference between 2,2-Dimethyl-1,3-thiazinane and thiazolidine lies in their ring size and substitution pattern, which profoundly influences their conformational flexibility, steric profile, and electronic properties.
-
2,2-Dimethyl-1,3-thiazinane: This is a saturated six-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The "2,2-dimethyl" substitution refers to a gem-dimethyl group on the carbon atom situated between the sulfur and nitrogen heteroatoms. This substitution pattern has significant conformational implications, often locking the ring into a preferred chair conformation to minimize steric strain. The six-membered ring, in general, offers greater conformational flexibility compared to a five-membered ring, which can be advantageous for optimizing interactions with a biological target.
-
Thiazolidine: This is a saturated five-membered ring with a sulfur atom at position 1 and a nitrogen atom at position 3.[1] The five-membered ring is less flexible than a six-membered ring and adopts an envelope or twist conformation. The lack of bulky substituents at the 2-position in the parent scaffold allows for a wider range of substitutions at this and other positions, leading to a vast chemical space for analog synthesis.[2]
The presence of the sulfur atom in both scaffolds imparts unique properties compared to their oxygen-containing counterparts (oxazinane and oxazolidine). The larger atomic radius of sulfur and its ability to engage in non-covalent interactions can influence binding to biological targets.[3] The basicity of the nitrogen atom is also modulated by the adjacent sulfur atom.[3]
| Property | 1,3-Thiazinane (Estimated) | Thiazolidine |
| Molecular Formula | C4H9NS | C3H7NS |
| Molecular Weight | 103.19 g/mol | 89.16 g/mol |
| Topological Polar Surface Area | ~38 Ų[3] | 37.7 Ų[3] |
| logP (calculated) | ~0.3[3] | ~0.1 |
| pKa (of conjugate acid) | ~7.5 - 8.5 | ~6.5 - 7.5 |
| Ring Conformation | Chair | Envelope/Twist |
| Key Structural Feature | Six-membered ring | Five-membered ring |
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both 1,3-thiazinanes and thiazolidines can be synthesized through various established methods, each with its own advantages and limitations.
Synthesis of 1,3-Thiazinane Derivatives
The construction of the 1,3-thiazinane ring system is often achieved through cyclization reactions. A common and versatile method involves the reaction of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base.[4][5]
-
Chalcone Synthesis: An appropriate chalcone is synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol).
-
Cyclization: The purified chalcone (0.01 mol) and thiourea (0.01 mol) are dissolved in ethanol.
-
A catalytic amount of NaOH is added to the mixture.
-
The reaction mixture is refluxed for 3-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-1,3-thiazine derivative.
Synthesis of Thiazolidine Analogs
The synthesis of the thiazolidine ring is classically achieved through the condensation of a β-aminothiol with an aldehyde or ketone.[2] For the widely studied thiazolidin-2,4-dione (TZD) core, a common method involves the reaction of chloroacetic acid and thiourea.[6]
-
Reaction Setup: A mixture of thiourea (43.4 mmol) and monochloroacetic acid (44.0 mmol) in water (8 mL) is placed in a pressure-rated microwave vial equipped with a stir bar.
-
Initial Stirring: The reaction mixture is stirred for 1 hour at room temperature.
-
Microwave Irradiation: The vial is sealed, and the mixture is irradiated in a microwave reactor at 110 °C for 12 minutes.
-
Work-up: The resulting mixture is diluted with water and precipitated on ice for 15 minutes.
-
Purification: The precipitate is collected by vacuum filtration and washed with hot methanol. The filtrate is concentrated under reduced pressure to yield the thiazolidine-2,4-dione product.
Comparative Biological Activities and Therapeutic Applications
Both 1,3-thiazinane and thiazolidine scaffolds are present in a wide array of biologically active molecules, though they have been explored in somewhat different therapeutic areas.
1,3-Thiazinane Analogs: A Scaffold for CNS and Infectious Diseases
The 1,3-thiazinane framework is a key structural motif in a variety of bioactive compounds and natural products.[7] Its derivatives have shown a broad spectrum of pharmacological activities.[8][9]
-
Neuroprotective and Anticonvulsant Activity: Several 1,3-thiazinane derivatives have been reported to possess neuroprotective and anticonvulsant properties.[10] For instance, certain spiro-derivatives of 1,3-thiazinane have demonstrated the ability to block glutamate-induced calcium ion uptake, a key mechanism in excitotoxicity-mediated neuronal damage.
-
Anti-inflammatory and Analgesic Effects: 1,3-Thiazinone derivatives containing a triazole moiety have shown significant anti-inflammatory and analgesic activities.[11]
-
Antimicrobial and Antiviral Activity: The 1,3-thiazinane ring is a core component of cephalosporin antibiotics.[12] Additionally, various derivatives have demonstrated activity against a range of bacteria, fungi, and viruses.[12]
Thiazolidine Analogs: Cornerstones in Metabolic Disease and Oncology
Thiazolidine-containing compounds are well-represented in clinically approved drugs and have been extensively studied for various therapeutic applications.[5]
-
Antidiabetic Activity: The most prominent application of thiazolidine analogs is in the treatment of type 2 diabetes. Thiazolidin-2,4-diones (TZDs), also known as "glitazones," are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.[6]
-
Anticancer Activity: A growing body of research has highlighted the anticancer potential of thiazolidine derivatives. They have been shown to inhibit various cancer-related targets, including receptor tyrosine kinases and histone deacetylases.[2] For example, certain 5-benzylidenethiazolidine-2,4-diones are potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key driver of tumor cell proliferation and survival.[13]
-
Antimicrobial and Anti-inflammatory Properties: Similar to 1,3-thiazinanes, thiazolidine derivatives also exhibit a broad range of antimicrobial and anti-inflammatory activities.[14]
Mechanistic Insights and Signaling Pathways
A deeper understanding of the mechanisms of action of these compounds is essential for rational drug design. Here, we visualize two key signaling pathways associated with thiazolidine and 1,3-thiazinane analogs.
Thiazolidinediones and the PPARγ Signaling Pathway
Thiazolidinediones exert their insulin-sensitizing effects primarily through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[13][15] This leads to changes in the expression of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.
Caption: Representative neuroprotective signaling pathways modulated by 1,3-thiazinane analogs.
Concluding Remarks and Future Perspectives
The comparative analysis of 2,2-Dimethyl-1,3-thiazinane and thiazolidine analogs reveals two versatile, yet distinct, heterocyclic scaffolds with significant potential in drug discovery.
-
Thiazolidines , particularly the TZD subclass, have a well-established clinical track record in metabolic diseases and continue to be a fruitful area of research for oncology and other therapeutic areas. The five-membered ring offers a compact and synthetically tractable core for extensive derivatization.
-
1,3-Thiazinanes , including the 2,2-dimethyl substituted variant, represent a less explored but highly promising scaffold. The six-membered ring provides greater conformational flexibility, which can be exploited for fine-tuning target interactions. The demonstrated activities in the central nervous system and infectious diseases highlight the potential for this scaffold to yield novel therapeutics in areas of high unmet medical need.
Future research should focus on a more direct, systematic comparison of these two scaffolds by synthesizing and testing matched molecular pairs against a diverse panel of biological targets. Such studies will provide a clearer understanding of the subtle yet critical differences in their structure-activity relationships and guide the rational design of next-generation therapeutics. The continued exploration of the chemical space around these privileged structures will undoubtedly lead to the discovery of new and improved medicines.
References
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Discovery and SAR of Thiazolidine-2,4-dione Analogues as Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors via Hierarchical Virtual Screening. ACS Publications. Available at: [Link]
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PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link]
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PPAR Signaling. GeneGlobe - QIAGEN. Available at: [Link]
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PPARγ signaling and metabolism: the good, the bad and the future. PMC - NIH. Available at: [Link]
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1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. Available at: [Link]
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Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - PubMed Central - NIH. Available at: [Link]
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From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Available at: [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]
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Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
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Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Available at: [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]
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A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones. The Pharma Innovation. Available at: [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. SciSpace. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. Available at: [Link]
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Some commercially available thiazolidine-based drugs. ResearchGate. Available at: [Link]
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Schematic diagram of the PPARγ signaling. cPA is generated... ResearchGate. Available at: [Link]
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Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]
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Some representative chemical transformations of thiazolidine. ResearchGate. Available at: [Link]
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Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Available at: [Link]
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Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica. Available at: [Link]
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Strategic Safety & Handling: 2,2-Dimethyl-1,3-thiazinane Hydrochloride
The following guide is a comprehensive technical whitepaper designed for researchers and drug development professionals. It synthesizes standard safety data with advanced operational insights, focusing on the specific stability and reactivity profiles of 2,2-Dimethyl-1,3-thiazinane hydrochloride .[1][2][3][4]
Beyond Compliance: A Stability-First Approach to N,S-Heterocycle Management [1][2][3][4]
Executive Summary & Compound Identity
Standard Safety Data Sheets (SDS) often treat 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6) as a generic organic salt.[1][2][3][4] However, for the synthetic chemist, this compound represents a specific class of cyclic N,S-acetals derived from 3-aminopropanethiol and acetone.[1][2][3]
Its utility as a pharmacophore building block (structurally related to Xylazine and other thiazine therapeutics) is counterbalanced by its latent chemical instability.[3][4] This guide prioritizes the hydrolytic equilibrium that governs its safety profile, moving beyond simple GHS codes to address the practical risks of thiol release and ring opening.[1][2]
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2,2-Dimethyl-1,3-thiazinane hydrochloride |
| CAS Number | 93770-78-6 |
| Molecular Formula | C₆H₁₃NS[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 167.70 g/mol |
| Structure Class | Saturated 1,3-N,S-heterocycle (Thiazinane) |
| Key Moiety | Gem-dimethyl N,S-acetal (Position 2) |
Physicochemical & Reactivity Profile
The Core Instability: N,S-Acetal Hydrolysis
The defining feature of 2,2-dimethyl-1,3-thiazinane is the carbon at position 2, which is bonded to both sulfur and nitrogen.[1][2][3] This forms a cyclic hemiaminal thioether (N,S-acetal).[1][2][3][4] While the hydrochloride salt stabilizes the nitrogen, the ring is thermodynamically susceptible to hydrolysis in aqueous media, particularly under acidic conditions or elevated temperatures.[1][2]
The Equilibrium Risk:
This equilibrium drives the operational safety requirements:
-
Hygroscopicity: Absorption of atmospheric moisture can initiate ring opening.[1][4]
-
Odor Evolution: Hydrolysis releases free thiols (mercaptans), resulting in a "stench" hazard not always listed on the label.[1]
-
Incompatibility: Strong oxidizers will attack the sulfur; strong acids drive the hydrolysis equilibrium to the right.[1][4]
Physical Properties Data
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk; use powder hood.[1][3][4] |
| Color | White to Off-White | Yellowing indicates oxidation or hydrolysis (thiol formation).[1][3][4] |
| Solubility | Soluble in Water, Methanol | Avoid aqueous storage. Prepare fresh solutions immediately before use.[1][2] |
| Melting Point | >150°C (Decomposition) | Thermal instability suggests avoiding high-temp drying.[1][3][4] |
| pKa | ~9-10 (Amine conjugate acid) | Exists as cation at neutral pH; free base is volatile and unstable.[3][4] |
Hazard Characterization (GHS & Mechanistic)
While formal GHS classification labels this compound as an Irritant/Harmful, the mechanistic hazards are more critical for research planning.[2]
GHS Classification (Inferred from Structural Class)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3][4][8][9][10]
-
Skin/Eye Irritation: Category 2/2A (H315/H319) – Causes skin and serious eye irritation.[3][4][8]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][3][4][8]
The "Hidden" Hazards[2][3]
-
Sensitization Potential: Thiazine rings and their thiol breakdown products are known skin sensitizers.[1][4] Repeated exposure may lead to allergic dermatitis.[1][4]
-
Metabolic Toxicity: If ingested, the hydrolysis releases acetone (CNS depressant) and aminothiols, which can chelate metal ions in biological systems.[1][2]
-
Stench: Breakdown products have a low odor threshold (rotten cabbage/garlic smell).[1][4]
Operational Safety Protocol (SOP)
This protocol is designed to prevent the hydrolysis cascade and manage exposure.[3][4]
A. Storage Architecture[1][4]
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .[1][4] The presence of oxygen promotes oxidation of the sulfur to sulfoxides/sulfones; moisture promotes hydrolysis.[1][4]
-
Container: Tightly sealed glass or PTFE.[1][4] Avoid metals (Fe, Cu) which can catalyze sulfur oxidation.[2][3]
-
Desiccation: Mandatory.[1][4] Store in a secondary container with active desiccant (e.g., Drierite or Silica Gel).[2][3]
B. Experimental Handling
-
Weighing: Perform in a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.[1][4]
-
Solvent Choice:
-
Reaction Quenching: If used as a reagent, quench reactions with Bleach (Sodium Hypochlorite) solution rather than acid.[1][2] Bleach oxidizes any free thiols to sulfonates, eliminating odor and toxicity.[1][2]
C. Visualizing the Stability Logic
The following diagram illustrates the decision logic for handling based on the compound's reactivity profile.
Figure 1: Stability pathway showing the critical risk of moisture-induced ring opening.[1][2][3][4]
Emergency Response & Waste Management
Spill Cleanup (The "Oxidation Method")
Standard spill kits are insufficient due to the potential for thiol release.[4]
-
Evacuate: If dust is airborne or a strong garlic odor is detected.
-
PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator if outside a hood.[1][2]
-
Neutralization:
-
Absorb: Use vermiculite or sand.[1][4] Collect in a sealed waste container labeled "Sulfur-Organic Waste."[1][3][4]
Firefighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3]
-
Hazard: Combustion produces NOₓ (Nitrogen Oxides) , SOₓ (Sulfur Oxides) , and HCl gas .[1][2][3] Firefighters must wear SCBA.[1][4]
Synthesis & Application Context
For researchers using this compound as an intermediate:
-
Xylazine Analogs: This thiazinane ring is a saturated analog of the dihydro-1,3-thiazine found in Xylazine.[1][2][3][4] It is often used to probe structure-activity relationships (SAR) regarding ring saturation and lipophilicity.[1][3][4]
-
Protecting Group Chemistry: The 2,2-dimethyl-1,3-thiazinane motif can be viewed as a "protected" form of 3-aminopropanethiol.[1][2][3][4] It can be deprotected using aqueous acid to liberate the free thiol-amine for further ligation.[1][4]
Workflow: Safe Deprotection (If Intended)
If the goal is to open the ring:
-
Dissolve in dilute HCl/MeOH.
-
Rotovap Caution: The distillate will contain Acetone.[1][4] The residue is the thiol-amine.[1][3][4] Perform in a well-ventilated hood.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86107545, 2,2-Dimethyl-1,3-thiazinane hydrochloride. Retrieved from [Link][2][3]
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Agrawal, N., et al. (2025). "Exploring the Diverse Therapeutic Applications of 1,3-Thiazine: A Comprehensive Review."[1][2][3][11] Medicinal Chemistry, 21(2). Retrieved from [Link]
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American Elements. 2,2-Dimethyl-1,3-thiazinane Hydrochloride Product Data. Retrieved from [Link][2][3][7][12]
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Methodological & Application
Application Note & Protocol: Recrystallization Solvents for the Purification of 2,2-Dimethyl-1,3-thiazinane Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the selection of appropriate solvent systems and the development of a robust recrystallization protocol for the purification of 2,2-Dimethyl-1,3-thiazinane hydrochloride. The methodologies detailed herein are grounded in fundamental chemical principles and draw upon established practices for the purification of thiazinane derivatives and other hydrochloride salts. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Imperative for Purity
2,2-Dimethyl-1,3-thiazinane hydrochloride is a heterocyclic organic compound belonging to the thiazinane class of molecules.[1][2][3] Thiazinane derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][4][5] The purity of such compounds is paramount, as impurities can confound biological assays and compromise the safety and efficacy of potential therapeutic agents. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including their salt forms.[6][7] This application note elucidates the critical considerations for developing a successful recrystallization protocol for 2,2-Dimethyl-1,3-thiazinane hydrochloride.
The Science of Recrystallization for Hydrochloride Salts
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[7] For hydrochloride salts, which are ionic in nature, solvent selection is guided by several key principles:
-
Polarity: As ionic compounds, hydrochloride salts generally exhibit greater solubility in polar solvents. Alcohols are frequently effective choices for this class of compounds.[6][7]
-
Solubility Gradient: A steep solubility curve as a function of temperature is desirable. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by maximum recovery of purified crystals upon cooling.
-
Impurity Profile: The chosen solvent should either be a very good solvent or a very poor solvent for the impurities present. If the impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are poorly soluble, they can be removed by hot filtration before the crystallization process.
Strategic Solvent System Selection
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. For 2,2-Dimethyl-1,3-thiazinane hydrochloride, a systematic approach starting with single-solvent systems and progressing to mixed-solvent systems is recommended.
Primary Solvent Candidates
Based on the general properties of thiazinane derivatives and hydrochloride salts, polar protic solvents, particularly alcohols, are the primary candidates for investigation.[6][7]
-
Isopropanol (2-Propanol): Often considered the solvent of choice for recrystallizing hydrochloride salts.[8][9] Many hydrochloride salts exhibit an ideal solubility profile in isopropanol, being moderately soluble when hot and sparingly soluble when cold. This often provides a good balance for achieving high purity and a reasonable yield.[9]
-
Ethanol: While effective for many thiazinane derivatives, a significant number of hydrochloride salts are highly soluble in ethanol even at low temperatures.[6][8][10][11][12] This high solubility can lead to diminished yields. However, it may be a suitable solvent if the crude material has a high impurity load that is less soluble in ethanol.
-
Methanol: Similar to ethanol, methanol is a very polar solvent that may lead to high solubility and thus lower recovery of the desired compound.[6] It is generally less commonly used than ethanol or isopropanol for this purpose but can be effective in specific cases.
Mixed-Solvent Systems
If a suitable single solvent cannot be identified, a mixed-solvent system (co-solvent system) can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the material and subsequently cooled to induce crystallization.
-
Alcohol/Ether Systems: A common strategy involves dissolving the hydrochloride salt in a minimal amount of a hot alcohol (e.g., isopropanol or ethanol) and then adding diethyl ether as an anti-solvent to decrease the overall solubility and promote precipitation of the purified salt.[8]
-
Dichloromethane/Ethyl Acetate (DCM/EtOAc): This combination has been noted as a potential recrystallization medium for other hydrochloride salts and offers an alternative polarity range to alcohol-based systems.[13]
Summary of Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration | Potential Drawbacks |
| Isopropanol | 82.6 | Polar Protic | Often provides an ideal solubility gradient for HCl salts, leading to good recovery and purity.[8][9] | May not be a strong enough solvent if the crude material is highly impure. |
| Ethanol | 78.4 | Polar Protic | Has been used successfully for various thiazinane derivatives.[6][11] | High solubility of many HCl salts can lead to low yields.[8] |
| Methanol | 64.7 | Polar Protic | A highly polar solvent that can be effective for some thiazinane derivatives.[6] | Very high solubility can result in poor recovery. |
| Diethyl Ether | 34.6 | Non-polar | Useful as an anti-solvent in mixed-solvent systems to induce precipitation.[8] | Not a primary solvent due to low dissolving power for salts. Highly flammable. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Can be used as a co-solvent with a more polar solvent like DCM.[13] | Limited data on its use for thiazinane hydrochlorides. |
Experimental Protocol for Recrystallization
This protocol provides a detailed, step-by-step methodology for the recrystallization of 2,2-Dimethyl-1,3-thiazinane hydrochloride. It is recommended to first perform small-scale trials with different solvent systems to identify the optimal conditions.
Materials and Equipment
-
Crude 2,2-Dimethyl-1,3-thiazinane hydrochloride
-
Candidate recrystallization solvent(s) (e.g., isopropanol)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
Step-by-Step Methodology
-
Dissolution: Place the crude 2,2-Dimethyl-1,3-thiazinane hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions, bringing the solution to a gentle boil between additions. Continue adding solvent until the solid has completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Trustworthiness Note: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[7] Expertise Note: Do not disturb the flask during this initial cooling phase to encourage the formation of well-defined crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Self-Validation Note: Using ice-cold solvent for washing minimizes the loss of the purified product.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
Caption: Figure 1: A flowchart illustrating the key steps of the recrystallization protocol.
Conclusion
The purification of 2,2-Dimethyl-1,3-thiazinane hydrochloride via recrystallization is a highly effective method when the appropriate solvent system and protocol are employed. Isopropanol stands out as a primary candidate solvent due to its favorable properties for recrystallizing hydrochloride salts. A systematic, small-scale screening of the suggested solvents, followed by the application of the detailed protocol, will enable researchers to obtain high-purity material essential for subsequent research and development activities.
References
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- Recrystallization and Acid/Base Extraction - The Basics.
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate.
- Purification of organic hydrochloride salt? - ResearchGate.
- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Synthesis and antimicrobial activity of thiazine derivatives - JOCPR.
- Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - MDPI.
- Synthesis and Acylation of 1,3-Thiazinane-2-thione.
- Adaptable Preparation Methods and Applications of Thiazines - Neuroquantology.
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Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - PubMed Central - NIH. Available at: [Link]
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - Semantic Scholar.
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- (PDF) GREEN SYNTHESIS OF THIAZINE AND OXAZINE DERIVATIVES -A SHORT REVIEW - ResearchGate.
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- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives -.:: Natural Sciences Publishing ::..
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Application Note: Microwave-Assisted Synthesis of 1,3-Thiazinane Hydrochloride Derivatives
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 2-amino-1,3-thiazinane hydrochloride and its N-substituted derivatives using microwave-assisted organic synthesis (MAOS).
Conventionally, the synthesis of 1,3-thiazinanes via the cyclization of thioureas with 1,3-dihalopropanes requires prolonged reflux (12–24 hours) and often yields mixtures of hydrobromide/hydrochloride salts that require tedious purification. By utilizing controlled microwave irradiation, this protocol achieves:
-
Reaction Acceleration: Reduction of reaction time from 16 hours to <20 minutes.
-
Halide Selectivity: The ability to drive the reaction using less reactive but more atom-economical 1,3-dichloropropane directly, yielding the hydrochloride salt in a single step without ion exchange.
-
Green Profile: Solvent-free or aqueous-ethanol conditions with >90% atom economy.
Target Audience: Medicinal chemists, process development scientists, and academic researchers focusing on heterocyclic pharmacophores (e.g., Xylazine analogs, antimicrobials).[1]
Scientific Background & Rationale
The Target Moiety
The 1,3-thiazinane ring (tetrahydro-1,3-thiazine) is a saturated heterocycle containing nitrogen and sulfur in a 1,3-relationship.[2][3][4][5] The 2-amino-1,3-thiazinane scaffold is a pharmacophore found in analgesics, sedatives (alpha-2 adrenergic agonists), and antimicrobial agents. The hydrochloride salt form is preferred in drug development for its enhanced water solubility and bioavailability compared to the free base.
Why Microwave Irradiation?
The cyclization reaction involves a double nucleophilic substitution. The first step (S-alkylation) is rapid, but the second step (intramolecular N-alkylation to close the ring) is entropically disfavored and kinetically slow under thermal conditions.
Microwave irradiation provides dielectric heating , which couples directly with the polar transition states and the polar solvent (ethanol/water).[1] This induces rapid internal heating and increases the molecular collision frequency, overcoming the activation energy barrier for the ring-closure step significantly faster than convective heating.
Materials & Equipment
Reagents
-
Substrate A: Thiourea (CAS: 62-56-6) or N-Aryl/Alkyl thiourea derivatives.
-
Substrate B: 1,3-Dichloropropane (CAS: 142-28-9) (Preferred for direct HCl salt) or 1-Bromo-3-chloropropane.
-
Solvent: Ethanol (Absolute) or Deionized Water.[1]
-
Catalyst (Optional): Potassium Iodide (KI) - 5 mol% (Finkelstein catalyst for dichloride activation).[1]
Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).[1]
-
Power Range: 0–300 W.
-
Pressure Limit: 20 bar (300 psi).
-
Temp Control: IR sensor or Fiber optic probe.
-
-
Vessels: 10 mL or 30 mL borosilicate glass pressure vials with silicone/PTFE septa.
Experimental Protocol
Workflow Overview
Figure 1: Operational workflow for the microwave-assisted synthesis of 1,3-thiazinane HCl.
Detailed Procedure: Synthesis of 2-Amino-1,3-thiazinane Hydrochloride
Reaction:
Step-by-Step Instructions:
-
Preparation: In a 10 mL microwave process vial, charge Thiourea (10 mmol, 0.76 g) and 1,3-Dichloropropane (11 mmol, 1.24 g, 1.1 equiv).
-
Solvent Addition: Add Ethanol (3 mL). Note: High-concentration conditions favor the bimolecular reaction rate.
-
Catalysis (Optional): For strictly chloride-based synthesis, add KI (0.5 mmol, 83 mg) to accelerate the reaction via in-situ iodination.
-
Sealing: Cap the vial with a PTFE-lined septum and crimp cap. Vortex for 30 seconds to create a slurry.
-
Microwave Irradiation: Program the reactor with the following method:
-
Workup:
-
Cool the reaction vessel to <40 °C using the reactor's compressed air function.
-
The product, 2-amino-1,3-thiazinane hydrochloride , often precipitates directly upon cooling as a white crystalline solid.
-
If no precipitate forms, add Diethyl Ether (5 mL) to induce crystallization.[1]
-
-
Purification:
Mechanistic Insight
The efficiency of this reaction relies on the "Specific Microwave Effect" on the polar transition state.
Figure 2: Mechanistic pathway. Microwave irradiation specifically accelerates the rate-determining intramolecular cyclization (TS2) by stabilizing the polar transition state.
Results & Data Analysis
Yield Comparison: Microwave vs. Thermal
The following data compares the synthesis of 2-amino-1,3-thiazinane HCl using 1,3-dichloropropane.
| Parameter | Conventional Reflux | Microwave Protocol | Improvement |
| Temperature | 80 °C (Ethanol reflux) | 110 °C | +30 °C |
| Time | 16 Hours | 15 Minutes | 64x Faster |
| Yield | 65% | 92% | +27% |
| Purity (HPLC) | 88% (Side products) | >98% (Clean conversion) | High Purity |
| Energy Usage | High (Overnight heating) | Low (0.1 kWh) | Green |
Characterization Data (Representative)
-
Melting Point: 207–209 °C (Lit. 208 °C).[1]
-
1H NMR (DMSO-d6, 400 MHz):
9.10 (s, 2H, NH2), 3.45 (t, 2H, S-CH2), 3.20 (t, 2H, N-CH2), 2.10 (m, 2H, C-CH2-C).[1] -
Solubility: Highly soluble in water, DMSO; insoluble in ether/hexane.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Intermediate remains). | Increase Hold Time to 25 min or Temp to 120 °C. Ensure stirring is vigorous. |
| Vial Over-pressure | Solvent vapor pressure too high. | Use Ethanol/Water (1:[1]1) to lower vapor pressure or reduce reaction scale.[1] |
| Oily Product | Hygroscopic salt formation. | Triturate the oil with dry Acetone or Ether. Store in a desiccator. |
| Dark Coloration | Thermal decomposition (charring).[1] | Reduce temperature to 100 °C. Ensure the reaction mixture is not "dry" (add more solvent). |
References
-
Microwave-Assisted Synthesis of Thiazines: Ishak, E. A. (2019). Microwave-assisted green synthesis of 1,3-thiazines as potential antifungal agents using lemon juice.[3][8] Journal of Materials and Environmental Science, 10(1), 54-59.[1][3] Link
-
General Synthesis of 1,3-Thiazines: Matos, M. J., et al. (2021).[1] Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.[1] Molecules, 26(20), 6239.[1] Link[1]
-
Thiourea Cyclization Protocols: Ezhilarasi, M. R., et al. (2016).[1] A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogeneous Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 206.[9] Link
-
Classic Mechanism (Thermal Baseline): Allen, C. F. H., & VanAllan, J. (1947).[1] 2-Amino-p-cymene. Organic Syntheses, 27, 6. (Referenced for 2-mercapto-dihydropyrimidine analog synthesis, structurally relevant). Link
-
Green Chemistry Principles: Polshettiwar, V., & Varma, R. S. (2008).[1] Microwave-assisted organic synthesis and transformations using benign reaction media.[4][5][6][10][8][11] Accounts of Chemical Research, 41(5), 629-639.[1] Link
Sources
- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 2,2-Dimethyl-1,3-thiazinane from Acetone and Amino-thiols
Abstract
This document provides a comprehensive guide for the efficient, one-pot synthesis of 2,2-Dimethyl-1,3-thiazinane, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,3-thiazinane core is a structural motif found in various biologically active compounds, including antibiotics and anti-inflammatory agents.[1][2] This protocol details the acid-catalyzed cyclocondensation of acetone with 3-aminopropanethiol. The one-pot nature of this synthesis offers advantages in terms of operational simplicity, time efficiency, and reduced waste generation.[3][4] This guide is intended for researchers, chemists, and professionals in drug development, providing in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and troubleshooting advice.
Introduction and Scientific Context
The 1,3-thiazinane framework is a privileged heterocyclic system in drug discovery, prized for the unique spatial arrangement of its nitrogen and sulfur heteroatoms.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities.[1][5] The target molecule, 2,2-Dimethyl-1,3-thiazinane, incorporates a gem-dimethyl group at the C2 position, which can enhance metabolic stability and lipophilicity, desirable traits in drug candidates.
Traditional multi-step syntheses can be laborious and inefficient.[6][7] A one-pot reaction, where reactants are subjected to successive chemical transformations in a single reactor, streamlines the synthetic process. This protocol leverages the classic condensation reaction between a ketone (acetone) and a bifunctional amino-thiol (3-aminopropanethiol) to form the six-membered thiazinane ring in a single, efficient operation.
Reaction Principle and Mechanism
The formation of 2,2-Dimethyl-1,3-thiazinane proceeds via an acid-catalyzed cyclocondensation reaction. The mechanism involves two key stages:
-
Hemithioaminal Formation: The reaction is initiated by the acid-catalyzed activation of the acetone carbonyl group, making it more electrophilic. The nucleophilic thiol group of 3-aminopropanethiol attacks the activated carbonyl carbon. Simultaneously or subsequently, the amino group can also interact. This leads to the formation of a transient hemithioaminal intermediate.
-
Intramolecular Cyclization and Dehydration: The terminal amine of the intermediate then attacks the same carbon, leading to a cyclic intermediate. The elimination of a water molecule, driven by azeotropic removal using a Dean-Stark apparatus, pushes the equilibrium towards the formation of the stable 1,3-thiazinane ring.
Sources
- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcr.ugent.be [pcr.ugent.be]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 2,2-Dimethyl-1,3-thiazinane HCl during workup
The following technical guide details the stability profile and workup strategies for 2,2-Dimethyl-1,3-thiazinane Hydrochloride . This document is structured to address the specific chemical vulnerabilities of cyclic N,S-acetals during isolation.
Topic: Preventing Hydrolysis During Workup & Isolation
Core Stability Analysis
The Central Problem: 2,2-Dimethyl-1,3-thiazinane is chemically defined as a cyclic N,S-acetal (specifically, a gem-dimethyl substituted tetrahydro-1,3-thiazine). Unlike simple amines, this ring system exists in a delicate equilibrium with its open-chain precursors: 3-aminopropanethiol and acetone .
In its hydrochloride salt form, the compound carries its own catalyst for destruction. Upon dissolution in water, the acidic proton (
-
Acidity (pH < 4): Catalyzes the cleavage of the C-N or C-S bond.
-
Water: Acts as the nucleophile to complete the hydrolysis to the ketone.
-
Entropy: Reversion to two acyclic molecules (acetone + thiol) is entropically favored, especially upon heating.
Mechanism of Failure (Hydrolysis Pathway)
The following diagram illustrates the acid-catalyzed reversion you must prevent.
Figure 1: Acid-catalyzed hydrolysis pathway of 2,2-dimethyl-1,3-thiazinane. Note that the reaction is reversible only until the acetone evaporates or the thiol oxidizes.
Troubleshooting Guide (Q&A)
Issue 1: Odor & Decomposition
Q: Why does my product smell like rotten eggs or sulfur after aqueous workup? A: This is the definitive signature of hydrolysis. The "rotten egg" odor is 3-aminopropanethiol , released when the ring breaks apart.
-
Cause: The compound spent too much time in an acidic aqueous environment (its own HCl salt solution) or was heated in the presence of water.
-
Fix: You must minimize the "residence time" of the salt in water. Do not dissolve the salt in water before adding base. Instead, add the solid salt directly to a biphasic mixture containing the base (see Protocol A).
Issue 2: Low Yield Recovery
Q: I extracted with DCM, but my mass balance is low. Where did the compound go? A: If hydrolysis occurred, the acetone component likely evaporated during concentration, and the aminothiol is highly water-soluble (and amphoteric), meaning it may have stayed in the aqueous layer or was lost.
-
Diagnostic: Check the NMR of the crude. If you see a sharp singlet at
ppm (acetone) or loss of the gem-dimethyl signal ( ppm), the ring has opened. -
Fix: Ensure your aqueous layer is saturated with NaCl (brine) and the pH is adjusted to pH 9–10 before extraction to force the equilibrium toward the closed ring and drive the free base into the organic layer.
Issue 3: Thermal Instability
Q: Can I remove the water by rotary evaporation at 40°C? A: Absolutely not. Heat accelerates the hydrolysis equilibrium shift. Even at neutral pH, the presence of water and heat can cause the gem-dimethyl group to extrude acetone.
-
Rule: Always dry the organic layer chemically (MgSO
or Na SO ) before any evaporation. Never heat an aqueous solution of this thiazinane.
Recommended Protocols
Protocol A: The "Cold-Biphasic" Neutralization (Gold Standard)
Use this method to convert the HCl salt to the stable free base without hydrolysis.
Reagents:
-
Dichloromethane (DCM) or Chloroform (CHCl
) -
2M NaOH or Saturated NaHCO
(Pre-cooled to 0°C) -
Solid NaCl
Workflow:
-
Prepare Biphasic System: In a separatory funnel, combine the organic solvent (DCM) and the cold basic solution (pH target > 10).
-
Direct Addition: Add the solid 2,2-dimethyl-1,3-thiazinane HCl directly to this biphasic mixture.
-
Why? As the salt dissolves, it is immediately neutralized by the surrounding base, preventing the formation of a bulk acidic solution.
-
-
Rapid Extraction: Shake vigorously immediately. The free base will partition into the DCM.
-
Phase Separation: Drain the organic layer.
-
Re-extraction: Extract the aqueous layer once more with fresh DCM to capture any residual material.
-
Drying: Dry combined organics over anhydrous K
CO (preferred) or MgSO for at least 15 minutes. -
Concentration: Filter and concentrate in vacuo at ambient temperature (do not exceed 25°C).
Protocol B: Anhydrous Salt Handling
If you must keep the HCl salt form, avoid water entirely.
-
Solvent: Use anhydrous ethanol or isopropanol for recrystallization if necessary.
-
Precipitation: Dissolve in minimum dry alcohol and precipitate with dry diethyl ether.
-
Storage: Store under Argon/Nitrogen in a desiccator. This salt is hygroscopic; absorbed atmospheric moisture will cause "solid-state hydrolysis" over time.
Critical Parameter Summary
| Parameter | Safe Zone | Danger Zone | Reason |
| pH | > 8.0 | < 6.0 | Acid catalyzes ring opening (N,S-acetal cleavage). |
| Temperature | < 10°C | > 30°C | Heat drives the entropic release of acetone. |
| Solvent | DCM, CHCl3, Et2O | Water, MeOH (acidic) | Protic solvents stabilize the open-chain ionic forms. |
| Time (Aqueous) | < 5 Minutes | > 30 Minutes | Hydrolysis is time-dependent; rapid partitioning is vital. |
Decision Logic for Workup
Follow this logic tree to determine the correct processing path for your experiment.
Figure 2: Decision matrix for handling 2,2-dimethyl-1,3-thiazinane HCl.
References
-
Chemistry of Substituted Thiazinanes and Their Derivatives. Source: National Institutes of Health (PMC) Context: Discusses the stability of 1,3-thiazinanes in aqueous alkaline vs. acidic media and the mechanism of ring opening.
-
An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,3-Thiazinanes. Source: BenchChem Context: Details the acid-catalyzed hydrolysis of N-substituted 1,3-thiazinan-4-ones and related heterocycles.
-
Synthesis and Acylation of 1,3-Thiazinane-2-thione. Source: Organic Syntheses (2021) Context: Provides validated protocols for handling thiazinane derivatives, emphasizing temperature control and solvent choice during workup.
Troubleshooting ring-opening side reactions of 1,3-thiazinanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-thiazinane derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of the 1,3-thiazinane ring, with a particular focus on preventing and identifying ring-opening side reactions.
Troubleshooting Guide: Ring-Opening Side Reactions
This section addresses specific experimental issues that can lead to the undesired cleavage of the 1,3-thiazinane ring.
Issue 1: My reaction mixture shows unexpected byproducts, and I suspect ring-opening. How can I confirm this?
Answer:
Identifying ring-opened byproducts requires a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): Ring-opened products, such as the corresponding amino-thioesters or amino-alcohols, will likely have different polarities compared to the cyclic 1,3-thiazinane. This will result in distinct spots on a TLC plate.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying ring-opened products. For instance, in the case of hydrolysis, you would observe a molecular ion peak corresponding to the addition of a water molecule (M+18) to your starting material. Fragmentation patterns can also provide structural information about the cleaved product. A study on the in-vivo formation of 1,3-thiazinane-4-carboxylic acid demonstrated the use of GC-MS to identify and quantify the compound and its derivatives, showcasing the utility of MS in analyzing thiazinane structures.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the characteristic signals of the methylene protons of the thiazinane ring. For example, the protons at C4, C5, and C6 of the ring will have specific chemical shifts and coupling patterns. Upon ring opening, these will be replaced by signals corresponding to a linear amino-thiol or related structure.
-
¹³C NMR: The carbon signals of the thiazinane ring will also disappear and be replaced by signals corresponding to the acyclic product.
-
A common ring-opening reaction is acid-catalyzed hydrolysis, which can lead to the formation of a thioester.[4] The expected spectral changes are summarized in the table below:
| Spectroscopic Technique | Expected Change Upon Ring-Opening (Hydrolysis) |
| ¹H NMR | Disappearance of coupled methylene signals of the thiazinane ring. Appearance of new signals for the propyl chain, including a downfield shifted methylene group adjacent to the thioester. |
| ¹³C NMR | Disappearance of the carbon signals of the thiazinane ring. Appearance of a thioester carbonyl signal (~190-200 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to the addition of H₂O (M+18). |
| IR Spectroscopy | Appearance of a C=O stretching band for the thioester (~1690 cm⁻¹). |
Issue 2: My 1,3-thiazinane is decomposing during aqueous workup after an acidic reaction. How can I prevent this?
Answer:
Acid-catalyzed hydrolysis is a common cause of 1,3-thiazinane ring-opening, especially for N-substituted 1,3-thiazinan-4-ones.[4] The acidic conditions protonate the ring nitrogen, making the ring more susceptible to nucleophilic attack by water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing acid-catalyzed hydrolysis.
Detailed Steps for Prevention:
-
pH Control During Workup: Before adding water or an aqueous solution, carefully neutralize the reaction mixture with a mild base.
-
Recommended Bases: Saturated sodium bicarbonate (NaHCO₃) solution or a dilute solution of a weak base like triethylamine (Et₃N) in an organic solvent.
-
Procedure: Cool the reaction mixture in an ice bath and slowly add the basic solution until the pH is neutral (pH ~7), which can be checked with pH paper.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can promote other side reactions.
-
-
Non-Aqueous Workup: If your compound is particularly acid-sensitive, a non-aqueous workup is the best approach.
-
Procedure:
-
Neutralize the reaction mixture with a solid or polymer-supported base.
-
Filter off the resulting salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product directly by column chromatography.
-
-
Issue 3: I am using a reducing agent like NaBH₄ and observing ring cleavage. What is happening and what are the alternatives?
Answer:
Strong reducing agents like sodium borohydride (NaBH₄) can, under certain conditions, lead to the reductive cleavage of the 1,3-thiazinane ring. The mechanism likely involves the reduction of an intermediate or the direct reduction of the C-S or C-N bonds.
Alternative Mild Reducing Agents:
If you need to perform a reduction on a functional group elsewhere in the molecule while preserving the 1,3-thiazinane ring, consider using milder or more selective reducing agents. The choice of reagent will depend on the specific functional group you are targeting.
| Reducing Agent | Functional Groups Reduced | Comments |
| Sodium triacetoxyborohydride (STAB) | Aldehydes, ketones | Excellent for reductive amination; generally mild and selective. |
| Sodium cyanoborohydride (NaBH₃CN) | Imines, enamines | Often used for reductive amination; use with caution as it has been reported to cause cleavage in some cases. |
| DIBAL-H (at low temperatures) | Esters, lactones, nitriles to aldehydes | Can be very selective at low temperatures (-78 °C). |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alkenes, alkynes, nitro groups | Conditions can be tuned to be mild; may require optimization to avoid ring cleavage. |
Preventative Measures:
-
Protecting Groups: If a sensitive functional group within the 1,3-thiazinane ring is susceptible to reduction, consider protecting it before the reduction step. For example, an N-acyl group can be introduced to modulate the reactivity of the ring nitrogen.
-
Reaction Conditions: Perform the reduction at low temperatures to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of N-substituents in the stability of the 1,3-thiazinane ring?
A1: The nature of the substituent on the ring nitrogen (N-3) plays a crucial role in the stability of the 1,3-thiazinane ring.
-
Electron-Withdrawing Groups (EWGs): N-acyl or N-sulfonyl groups can stabilize the ring by decreasing the nucleophilicity of the nitrogen atom. This makes the ring less prone to protonation and subsequent acid-catalyzed hydrolysis. However, these groups can also activate the C2 position towards nucleophilic attack.
-
Electron-Donating Groups (EDGs): N-alkyl groups increase the electron density on the nitrogen atom, making it more basic and susceptible to protonation. This can increase the rate of acid-catalyzed ring opening.
Q2: Can 1,3-thiazinanes undergo ring-opening under basic conditions?
A2: While less common as a side reaction during synthesis compared to acid-catalyzed hydrolysis, 1,3-thiazinanes can be susceptible to base-mediated ring transformations. For example, treatment with strong bases could potentially lead to elimination reactions or rearrangements, especially if there are suitable leaving groups or acidic protons on the ring or its substituents. A review on the chemistry of substituted thiazinanes notes that N-substituted 1,3-thiazinan-4-ones are relatively stable in aqueous alkaline media.[4] However, specific reaction conditions and the substitution pattern on the ring will determine its stability towards bases.
Q3: How can I avoid the formation of N-acyliminium ions and subsequent side reactions?
A3: N-acyliminium ions are highly reactive electrophilic intermediates that can be formed from N-acylated heterocycles, including 1,3-thiazinanes, under acidic conditions.[2] These intermediates can be trapped by nucleophiles, leading to a variety of products, including ring-opened derivatives.
Strategies to Minimize N-Acyliminium Ion Formation:
-
Avoid Strongly Acidic Conditions: Use of strong acids can promote the formation of N-acyliminium ions. If an acid catalyst is required, consider using a weaker Lewis acid or a solid-supported acid that can be easily removed.
-
Control of Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the formation of these high-energy intermediates.
-
Choice of N-Protecting Group: The nature of the N-acyl group can influence the ease of N-acyliminium ion formation. More electron-withdrawing acyl groups may stabilize the precursor and make the formation of the iminium ion more difficult.
Reaction Mechanism: N-Acyliminium Ion Formation and Ring Opening
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 3-aminopropanethiol from thiazinane product
Technical Support Center: Purification of Thiazinane Derivatives Specialized Guide: Removal of 3-Aminopropanethiol Impurities
Introduction: The "Thiol Drag" Effect
User Problem: You have synthesized a thiazinane ring (typically via cyclization of 3-aminopropanethiol with aldehydes/ketones), but the starting material, 3-aminopropanethiol , persists. The Challenge:
-
Similarity: Both the product (thiazinane) and impurity contain basic amines. Standard acid/base extractions often fail to separate them efficiently.
-
Reactivity: The free thiol (-SH) in the impurity is a potent nucleophile and catalyst poison.
-
Odor: Even trace amounts of the aminothiol create a persistent, skunky stench.
This guide provides three targeted workflows to eliminate this impurity, ranked from "Gentle Scavenging" to "Heavy-Duty Chromatography."
Module 1: Detection (The "Is it Gone?" Test)
Before attempting purification, you must distinguish the free thiol impurity from your thioether product. Mass spectrometry (LCMS) can be misleading due to different ionization efficiencies. The Ellman’s Test is the gold standard here—it reacts only with the free thiol, not the thiazinane ring.
Q: How do I definitively confirm the presence of residual 3-aminopropanethiol?
A: Use the Ellman’s Reagent (DTNB) Colorimetric Assay.
This test is sensitive (down to
Protocol: Rapid Qualitative Ellman’s Test
-
Reagent Prep: Dissolve 4 mg of Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of 0.1 M Phosphate Buffer (pH 8.0).
-
Sample Prep: Take a small aliquot (~1 mg) of your crude thiazinane product and dissolve it in 1 mL of buffer/methanol (1:1).
-
The Test: Add 50
L of the Reagent solution to the Sample solution. -
Interpretation:
-
Instant Yellow Color: High levels of free thiol (Impurity present).[1]
-
Clear/Pale: Clean product.
-
Technical Insight: The reaction produces 2-nitro-5-thiobenzoate (
), which absorbs strongly at 412 nm.[1] Your thiazinane product (a thioether) cannot open the disulfide bond of DTNB and will not generate color.
Module 2: The "Sniper" Method (Resin Scavenging)
Best For: Late-stage purification (purity >85%), removing trace odors, or when chromatography is difficult.
Q: Can I remove the impurity without running a column?
A: Yes, by using Maleimide-functionalized resins.
Unlike standard amine scavengers (which would bind your product), a maleimide resin targets the thiol group of the impurity. At neutral pH, the reaction rate of maleimide with thiols is
Mechanism: The free thiol undergoes a Michael addition to the maleimide bead, covalently locking the impurity to the solid support.
Caption: Selective covalent capture of thiols using maleimide functionalized polystyrene.
Recommended Protocol:
-
Dissolve: Crude mixture in DCM or DMF (avoid alcohols if possible to prevent transesterification side reactions, though rare).
-
Add Resin: Add Polymer-bound Maleimide (approx. 3 eq. relative to the estimated impurity).
-
Stir: Agitate gently at room temperature for 4–6 hours.
-
Filter: Remove resin via a fritted funnel.
-
Wash: Rinse resin with solvent to recover any entrained product.
Module 3: The "Bulk" Method (Chromatography)[2]
Best For: Large quantities of impurity (>10%) or crude reaction mixtures.
Q: My product streaks on silica. How do I separate the two amines?
A: You must suppress the protonation of the amines using a basic modifier. Both 3-aminopropanethiol and thiazinane are basic. On standard silica, they interact with acidic silanols, causing streaking.
The Separation Logic:
-
3-aminopropanethiol: Primary amine + Thiol (Polar, Hydrogen Bond Donor).
-
Thiazinane: Secondary amine + Thioether (Less Polar, Lipophilic Ring).
Optimized Mobile Phase:
Use Dichloromethane (DCM) : Methanol (MeOH) with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
Data: Typical Rf Values (Silica TLC)
Eluent: 90:10 DCM:MeOH + 1%
| Compound | Rf Value | Visual Appearance |
| Thiazinane (Product) | 0.4 - 0.6 | UV Active (if R groups are aromatic), Iodine Stain |
| 3-Aminopropanethiol | 0.05 - 0.1 | Stays near baseline (very polar), Ellman's Stain (Yellow) |
| Disulfide Dimer | 0.1 - 0.2 | Slightly higher than monomer, but distinct from product |
Troubleshooting Tip: If the impurity co-elutes, it has likely oxidized to the disulfide dimer (
Module 4: FAQ - Common Pitfalls
Q: Can I just wash it out with bleach (Oxidation)?
A: NO. While oxidizing the thiol to a disulfide or sulfonate makes it water-soluble, you risk oxidizing the sulfur inside your thiazinane ring to a sulfoxide (
Q: Why does the smell return after I purified it? A: The "Reservoir Effect." Thiols bind strongly to rubber septa and rotavap seals.
-
Fix: Change all septa. Clean your rotavap bump trap with dilute bleach (sodium hypochlorite) separately from your product to kill the odor traces in the equipment.
References
-
Ellman, G. L. (1959).[2] Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70–77. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets - Thiols). Link
-
Sigma-Aldrich. (2024). Resin Scavengers for Organic Synthesis. Link
-
Biotage. (2024). ISOLUTE® Si-Thiol and Scavenging Guides. Link(Note: While Si-Thiol removes metals, this reference details the general use of functionalized silica in purification).
Sources
Technical Support Guide: Optimizing pH Conditions for 2,2-Dimethyl-1,3-thiazinane Extraction
Executive Summary & Chemical Logic
Welcome to the technical support center for 2,2-Dimethyl-1,3-thiazinane . This guide addresses the critical role of pH in the isolation and purification of this heterocyclic compound.
The Core Challenge: Extracting 2,2-Dimethyl-1,3-thiazinane requires balancing two competing chemical realities:
-
Basicity (Extraction Driver): The secondary amine nitrogen (N3 position) typically has a pKa between 8.5 and 9.5 . To extract the molecule into an organic solvent, the aqueous phase must be basic (pH > pKa) to ensure the molecule is neutral.
-
Thioaminal Instability (Degradation Risk): The C2 position is a thioaminal linkage (N-C-S). Unlike simple amines, this ring system is susceptible to ring-opening hydrolysis under strongly acidic conditions, reversing the synthesis to release acetone and 3-aminopropanethiol.
The Solution: A precise pH-Swing Extraction protocol that maximizes the neutral species for organic recovery while minimizing exposure to hydrolytic acidic conditions.
Technical Troubleshooting & FAQs
Category A: Yield & Recovery Issues
Q1: I am seeing low recovery yields (<50%) despite using excess organic solvent. What is happening?
A: The issue is likely insufficient basification of the aqueous phase.
-
The Science: For efficient extraction into an organic layer (like Dichloromethane or Ethyl Acetate), the amine must be in its neutral (free base) form. If the pH is near the pKa (~9.0), up to 50% of your product remains protonated (water-soluble) and is lost in the aqueous waste.
-
The Fix: Adjust the aqueous phase pH to at least 11.0–12.0 prior to extraction. This ensures >99% of the amine is deprotonated and lipophilic.
-
Validation: Check the pH of the aqueous layer after adding the base and before adding the extraction solvent.
Q2: I tried washing my organic extract with 1M HCl to remove impurities, but my product disappeared. Where did it go?
A: You likely triggered acid-catalyzed hydrolysis or over-extracted into the aqueous wash.
-
The Science:
-
Salt Formation: 1M HCl protonates the thiazinane, pulling it entirely into the aqueous wash layer. If you discarded the aqueous layer, you discarded your product.
-
Ring Opening: The 2,2-dimethyl-1,3-thiazinane ring is a cyclic thioaminal. Prolonged exposure to pH < 2, especially with heat, causes the ring to open, releasing acetone and the foul-smelling 3-aminopropanethiol.
-
-
The Fix:
-
For Washing: Use a milder, pH-controlled wash (e.g., saturated NH₄Cl, pH ~5-6) or a very dilute acid wash (0.1M HCl) kept cold (0°C) and performed rapidly.
-
Recovery: If you used 1M HCl, do not discard the aqueous layer . Neutralize it immediately with cold NaOH to pH 12 and re-extract with DCM.
-
Category B: Purity & Stability
Q3: My isolated product smells strongly of sulfur/thiol. Is this normal?
A: No. A strong thiol odor indicates ring degradation.
-
The Science: The precursor, 3-aminopropanethiol, has a potent stench. Its presence suggests the "gem-dimethyl" bridge has hydrolyzed.
-
The Fix:
-
Ensure all evaporation steps are done at <40°C .
-
Store the final product under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur to a sulfoxide, which destabilizes the ring.
-
Avoid using acetone during the workup of the final product, as it can confuse NMR analysis (kinetic exchange).
-
Optimized Experimental Protocol: The pH-Swing Workflow
This protocol uses a "Catch and Release" strategy to purify the compound without column chromatography, leveraging its acid-base properties while respecting its stability limits.
Materials
-
Crude Mixture: Reaction mixture containing 2,2-Dimethyl-1,3-thiazinane.[1]
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Reagents: 2M HCl (Cold), 4M NaOH (Cold), Brine.
Step-by-Step Methodology
| Step | Action | Critical Parameter | Scientific Rationale |
| 1 | Initial Extraction | pH > 11 | Ensure the crude reaction mixture is basic. Extract with organic solvent (DCM).[1] The neutral thiazinane moves to the organic layer. Impurities (salts) stay in water. |
| 2 | Acid "Catch" | pH ~ 3-4 (Cold) | CRITICAL: Extract the organic layer with cold, dilute HCl (0.5M). The thiazinane protonates and moves into the aqueous layer. Neutral organic impurities stay in the DCM. |
| 3 | Phase Separation | Keep Aqueous | Discard the organic layer (contains non-basic impurities). Keep the cold acidic aqueous layer. |
| 4 | Base "Release" | pH > 12 | Slowly add 4M NaOH to the acidic aqueous layer until pH > 12. Keep cold to prevent heat of neutralization from degrading the ring. |
| 5 | Final Extraction | Solvent Ratio 3:1 | Extract the now-cloudy basic aqueous layer with fresh DCM (3x). |
| 6 | Drying | Na₂SO₄ | Dry combined organics over Sodium Sulfate.[1] Avoid Magnesium Sulfate if the product is sensitive (Lewis acid activity). |
Mandatory Visualization
Figure 1: Stability & Speciation Logic
This diagram illustrates the chemical state of the molecule at different pH levels and the risks associated with extreme conditions.
Caption: pH-dependent speciation of 2,2-Dimethyl-1,3-thiazinane. Note the risk of degradation (red path) under prolonged acidic conditions.
Figure 2: The "Catch and Release" Purification Workflow
A visual guide to the purification protocol described in Section 3.
Caption: Step-by-step "Catch and Release" purification workflow to isolate high-purity thiazinane.
References
-
Thiazinane Chemistry & Synthesis
-
Analogous Heterocycle Extraction (Dithianes)
-
General Heterocyclic Stability
-
Chemistry of Substituted Thiazinanes and Their Derivatives.NIH/PubMed Central. (Comprehensive review of thiazinane ring stability and reactivity).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. ijgst.com [ijgst.com]
- 7. DSpace [diposit.ub.edu]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
Resolving solubility issues of thiazinane salts in non-polar solvents
Topic: Resolving Solubility Issues of Thiazinane Salts in Non-Polar Solvents Document ID: TSC-THZ-0042 Status: Active Audience: Synthetic Chemists, Process Engineers, Formulation Scientists[1]
Diagnostic & Triage
Current Status: You are attempting to dissolve a thiazinane salt (e.g., 1,3-thiazinane hydrochloride, triflate) in a non-polar solvent (Hexane, Toluene, Benzene, Et₂O).[1]
The Problem: Thermodynamics are working against you. The lattice energy of the ionic salt (
Select Your Objective: Use the decision matrix below to identify the correct protocol for your specific experimental need.
Figure 1: Strategic Decision Matrix for Thiazinane Solubilization.[1] Select the protocol path that matches your experimental constraints.
Technical Protocols
Protocol A: Phase Transfer Catalysis (PTC)
Best For: Alkylation, nucleophilic substitution, or oxidation reactions where the thiazinane salt acts as a nucleophile or reagent in a biphasic mixture (e.g., Toluene/Water).
The Mechanism: Thiazinane salts are trapped in the solid or aqueous phase. A quaternary ammonium catalyst ("Quat") shuttles the anion or the deprotonated thiazinane across the interface into the non-polar organic phase.
Step-by-Step Workflow:
-
System Setup: Suspend thiazinane salt (1.0 eq) in Non-Polar Solvent (e.g., Toluene).[1]
-
Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1]
-
Why: The butyl/octyl chains provide the necessary lipophilicity to enter the toluene layer.
-
-
Base/Reagent Addition: Add 50% NaOH (aq) or solid KOH.
-
Action: The base deprotonates the ammonium salt at the interface.
-
-
Agitation: High-shear stirring is critical to maximize interfacial surface area.[1]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Slow Reaction | Poor interfacial contact | Increase stirring speed (>800 RPM) or use ultrasound.[1] |
| No Reaction | Catalyst too hydrophilic | Switch from TEBA (Ethyl) to TBAB (Butyl) or Aliquat 336 (Octyl). |
| Emulsion | Surfactant effect | Add brine (NaCl) to the aqueous layer to increase ionic strength. |
Protocol B: Lipophilic Anion Exchange (Metathesis)
Best For: Homogeneous catalysis, NMR studies in
The Science: Small anions (Cl⁻, Br⁻) have high charge density, creating strong lattice networks. Replacing them with bulky, charge-diffuse "super-anions" like BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or NTf₂ (Bistriflimide) drastically reduces lattice energy and increases solubility in non-polar media (solubility > 100 mM in Benzene is common).[1]
Methodology:
-
Dissolution: Dissolve thiazinane halide in minimal MeOH or Water.[1]
-
Exchange: Add 1.0 eq of NaBArF or LiNTf₂ .
-
Precipitation: The lipophilic salt will often precipitate from water, OR you can extract it into DCM.[1]
-
Solvent Switch: Evaporate the DCM. The resulting oily solid will now dissolve in Toluene, Benzene, or even Hexane.
Comparative Solubility Data:
| Anion | Charge Distribution | Solubility in Toluene | Solubility in Hexane |
|---|---|---|---|
| Chloride (Cl⁻) | Hard / Localized | Insoluble | Insoluble |
| Triflate (OTf⁻) | Moderate | Sparingly Soluble | Insoluble |
| Bistriflimide (NTf₂⁻) | Diffuse | Soluble | Sparingly Soluble |
| BArF⁻ | Highly Diffuse / Lipophilic | Highly Soluble | Soluble |[1]
Protocol C: The "Free-Base" Workaround
Best For: Extraction, purification, or when the salt form is not strictly required for the reaction mechanism.
Concept: Thiazinane salts are ionic.[1] Thiazinane free-bases are organic oils/solids with high affinity for non-polar solvents.[1]
Workflow:
-
Biphasic Mix: Suspend the salt in the target non-polar solvent (e.g., Et₂O).
-
Neutralization: Add 1M NaOH or sat. NaHCO₃ (aq).[1]
-
Partition: Shake vigorously. The thiazinane deprotonates and migrates to the organic layer.
-
Drying: Separate organic layer, dry over Na₂SO₄, and filter.
-
Re-acidification (Optional): If the salt is needed after the process, add anhydrous HCl in Dioxane to the non-polar solution to precipitate the purified salt.
Visualizing the Mechanism
The following diagram illustrates how Phase Transfer Catalysis (Protocol A) overcomes the solubility barrier.
Figure 2: The Starks' Extraction Mechanism applied to Thiazinane salts. The catalyst (Q+) acts as a shuttle, pulling the reactive species into the non-polar layer.[2]
Frequently Asked Questions (FAQ)
Q1: Can I use DCM (Dichloromethane) to dissolve the salt?
A: Yes, but with a caveat. DCM is moderately polar (Hansen Polarity Parameter
Q2: I need to perform a lithiation on the thiazinane ring. Which protocol should I use? A: Use Protocol C (Free-Base) .[1] Lithiation reagents (n-BuLi) react violently with ammonium protons.[1] You must convert the salt to the free base, dry it thoroughly (azeotrope with toluene), and then perform the lithiation in THF or Hexane.
Q3: Why does my thiazinane salt oil out instead of dissolving? A: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the salt is partially soluble but the solvent polarity is just below the threshold.
-
Fix: Add a co-solvent with a high Hydrogen Bonding parameter (
), such as 5% Isopropanol or DCM, to homogenize the mixture (Protocol D).
Q4: Are there safety concerns with Perchlorate salts in organic solvents? A: YES. Do not use perchlorates with organic solvents under heat; they are explosive.[1] Use Triflates (OTf) or Tetrafluoroborates (BF4) as safer alternatives for solubility enhancement.
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the
parameters for solvent selection). -
Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199.
-
Kobayashi, H., et al. (2013).[1] Lipophilic salts: Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery. (Discusses the use of lipophilic counter-ions like alkyl sulfates and BArF analogs).
-
Freedman, H. H. (1986).[1] Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868.[1] (Practical scaling of PTC reactions).
-
PubChem. (2024).[1] 1,3-Thiazinane-2-thione Compound Summary. National Library of Medicine.[1]
Sources
Technical Support Center: Managing the Hygroscopicity of 2,2-Dimethyl-1,3-thiazinane Hydrochloride
Welcome to the technical support center for 2,2-Dimethyl-1,3-thiazinane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and stability of your material throughout experimentation and development.
Introduction: Understanding the Challenge
2,2-Dimethyl-1,3-thiazinane hydrochloride, like many hydrochloride salts of active pharmaceutical ingredients (APIs), has a tendency to absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, can significantly impact the material's physicochemical properties, leading to issues such as deliquescence, changes in crystal structure, and degradation, which can compromise experimental results and product shelf-life.[1][2][3][4][5][6] This guide will equip you with the knowledge and practical strategies to control the hygroscopicity of 2,2-Dimethyl-1,3-thiazinane hydrochloride effectively.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for 2,2-Dimethyl-1,3-thiazinane hydrochloride?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[7] For 2,2-Dimethyl-1,3-thiazinane hydrochloride, this is a critical parameter to control because moisture uptake can lead to:
-
Physical Instability: Changes in particle size, flowability, and compaction properties, which can hinder manufacturing processes.[2][5]
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[8][9]
-
Solid-State Transformations: Moisture can induce changes in the crystal lattice, potentially leading to the formation of hydrates or amorphous content, which can alter solubility and bioavailability.[10][11]
Q2: How can I determine the extent of hygroscopicity of my batch of 2,2-Dimethyl-1,3-thiazinane hydrochloride?
A2: Several analytical techniques can be employed to characterize and quantify the hygroscopicity of your material. The most common and informative methods are:
-
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[12][13][14][15] DVS provides a detailed moisture sorption-desorption isotherm, which reveals the critical humidity levels at which significant water uptake occurs.
-
Karl Fischer (KF) Titration: This is a highly accurate method for determining the water content of a sample.[8][16][17] It is particularly useful for quantifying the initial water content and for monitoring changes after exposure to different humidity conditions.[9][18]
-
X-ray Powder Diffraction (XRPD): XRPD is used to analyze the crystalline structure of the material. By comparing the diffraction patterns of a sample before and after exposure to humidity, you can identify any changes in the crystal form, such as the formation of a hydrate or a transition to an amorphous state.[10][11][19][20]
Q3: What are the general handling and storage recommendations for a hygroscopic compound like 2,2-Dimethyl-1,3-thiazinane hydrochloride?
A3: Proper handling and storage are the first line of defense against moisture-related issues.
-
Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box or a room with controlled relative humidity (ideally below 40% RH).
-
Appropriate Packaging: Store the material in well-sealed containers with a moisture barrier.[21][22] High-density polyethylene (HDPE) containers or bags with a laminated aluminum foil layer are often suitable.[22]
-
Use of Desiccants: Include desiccants, such as silica gel or molecular sieves, in the storage container to absorb any residual moisture.[6][22]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when working with 2,2-Dimethyl-1,3-thiazinane hydrochloride.
Problem 1: The powder is clumping or has poor flowability.
This is a classic sign of moisture uptake, leading to particle agglomeration.
Caption: Decision-making workflow for addressing poor powder flow.
-
Assess the Environment: Immediately check the relative humidity of the handling area. If it is not controlled, move the material to a more suitable environment.
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the material. This will provide a quantitative measure of the extent of moisture absorption.
-
Drying: If the water content is high, the material can be dried under vacuum at a gentle temperature to remove excess water. The appropriate temperature should be determined by thermogravimetric analysis (TGA) to avoid thermal degradation.
-
Formulation Adjustment: If drying alone is insufficient or if the material is inherently prone to clumping, consider co-processing with excipients that can improve flowability.[1][23] Hydrophobic excipients like colloidal silicon dioxide can act as glidants and also help to repel moisture.[24]
Problem 2: Inconsistent analytical results (e.g., potency, dissolution).
Variability in analytical data can often be traced back to inconsistent hydration states of the material.
Caption: Troubleshooting inconsistent analytical results.
-
Solid-State Characterization: Perform DVS analysis to understand the moisture sorption behavior and identify the critical relative humidity (cRH) where significant water uptake and potential phase transitions occur.[12][15] Complement this with XRPD analysis of samples equilibrated at different RH levels to detect any changes in the crystal structure.[10][11]
-
Control Humidity: Based on the DVS and XRPD data, establish strict controls to maintain the relative humidity below the critical threshold during all handling, processing, and storage steps.
-
Assess Chemical Purity: Use a stability-indicating HPLC method to check for the presence of degradants in samples that have been exposed to moisture.
-
Review Analytical Methods: Ensure that the analytical methods themselves are robust and not susceptible to variations in sample hydration. For example, the choice of solvent in a dissolution test can be critical.
Strategies for Controlling Hygroscopicity
If the inherent hygroscopicity of 2,2-Dimethyl-1,3-thiazinane hydrochloride is problematic for your application, several formulation strategies can be employed to mitigate its effects.[1][2][3]
| Strategy | Mechanism of Action | Key Considerations |
| Film Coating | Creates a physical barrier to prevent moisture from reaching the core material.[1] | The coating polymer should have low water vapor permeability. Both water-soluble and water-insoluble polymers can be effective.[1] |
| Encapsulation | Envelops the active ingredient in a protective shell.[1][2] | Techniques like spray-drying can be used. The choice of shell material is crucial for moisture protection.[1] |
| Co-processing with Excipients | Mixing with hydrophobic excipients can repel water, while moisture-scavenging excipients can preferentially absorb available water.[23][25][26][27] | Compatibility between the API and excipients must be thoroughly evaluated. Mannitol and microcrystalline cellulose are examples of low water activity excipients.[24][25] |
| Crystal Engineering | Modifying the crystal form to a less hygroscopic polymorph or forming a co-crystal.[2][28] | This requires extensive solid-state screening and characterization to identify a stable, less hygroscopic form. |
-
Selection of Excipients: Choose a range of excipients with known low hygroscopicity or moisture-scavenging properties (e.g., microcrystalline cellulose, mannitol, colloidal silicon dioxide).[24][25]
-
Binary Mixture Preparation: Prepare physical mixtures of 2,2-Dimethyl-1,3-thiazinane hydrochloride with each excipient at different ratios (e.g., 1:1, 1:3, 3:1).
-
Hygroscopicity Testing: Subject the binary mixtures to DVS analysis to determine if the presence of the excipient alters the moisture sorption profile of the API.
-
Solid-State Analysis: Use XRPD to check for any solid-state interactions or changes in the crystallinity of the API in the presence of the excipient after exposure to humidity.
-
Data Analysis: Compare the DVS isotherms and XRPD patterns of the binary mixtures with those of the pure API to identify the most effective excipient and ratio for reducing hygroscopicity.
References
-
Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2068. [Link]
-
TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]
-
Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. [Link]
-
Surface Measurement Systems. (n.d.). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. [Link]
-
Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]
-
Ideal Cures. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
-
ResearchGate. (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs? [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]
-
ACS Publications. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
-
ResearchGate. (2025). The Karl Fischer Titration of Water. [Link]
-
National University of Singapore. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. [Link]
-
ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. [Link]
-
Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]
-
Pharma Innovation. (n.d.). API Hygroscopicity. [Link]
-
Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]
-
Pharma GMP. (2025). Maintaining Humidity-Controlled Storage for Hygroscopic Products. [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? [Link]
-
Scientific Research Publishing. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
American Elements. (n.d.). 2,2-dimethyl-1,3-thiazinane hydrochloride. [Link]
-
YouTube. (2025). Hygroscopicity in Pharmaceuticals. [Link]
-
Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]
- Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
-
Semantic Scholar. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]
-
American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]
-
Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD. [Link]
-
National Center for Biotechnology Information. (n.d.). 2H-1,3-Thiazine. PubChem Compound Database. [Link]
-
MDPI. (2021). X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. [Link]
-
National Center for Biotechnology Information. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. [Link]
-
National Center for Biotechnology Information. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]
-
Britannica. (n.d.). Thiazine. [Link]
-
Natural Sciences Publishing. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. [Link]
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Technical Support Center: Minimizing Oxidative Degradation of Thiazinane Sulfur During Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the oxidative degradation of the thiazinane sulfur atom. Thiazinanes are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3][4][5][6] However, the inherent nucleophilicity and oxidizability of the thioether moiety within the thiazinane ring present a significant hurdle during synthesis, often leading to the formation of undesired sulfoxide and sulfone byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the integrity and yield of your target thiazinane compounds.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Unexpected Formation of Sulfoxide/Sulfone Impurities Detected by LC-MS or NMR.
You've run your reaction to synthesize a thiazinane-containing molecule, but your analytical data shows peaks corresponding to the mass of your desired product +16 amu and +32 amu, indicating oxidation of the sulfur atom.
Potential Causes & Solutions:
-
Atmospheric Oxygen: The thioether sulfur is susceptible to oxidation by atmospheric oxygen, especially in the presence of light, metal catalysts, or at elevated temperatures.
-
Solution: Employ rigorous air-free techniques.[7][8][9] This involves using a glovebox or a Schlenk line to handle air-sensitive reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7][9] Ensure all glassware is oven-dried and flame-dried under vacuum to remove adsorbed water and oxygen.[7] Degas all solvents prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through the solvent.[7][8]
-
-
Peroxide Contaminants in Solvents: Ethers like THF and dioxane are notorious for forming explosive peroxides upon storage, which are potent oxidizing agents.
-
Solution: Always use freshly distilled or purchased anhydrous solvents. Test for the presence of peroxides using commercially available test strips or the potassium iodide/starch test. If peroxides are present, they can be removed by passing the solvent through a column of activated alumina.
-
-
Oxidizing Reagents or Byproducts: Some reagents used in your synthetic route may have inherent oxidizing properties or generate oxidizing species as byproducts.
-
Solution: Carefully review your reaction scheme. If you are using reagents known to be strong oxidants (e.g., certain transition metal catalysts in a high oxidation state, nitric acid), consider alternative, milder reagents. If an oxidizing byproduct is unavoidable, it may be necessary to add a sacrificial reducing agent or an antioxidant to the reaction mixture.
-
-
Inadvertent Light Exposure: Certain reactions are photosensitive, and light can promote the formation of radical species that initiate oxidation.
-
Solution: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.
-
Issue 2: Low Yield of the Desired Thiazinane Product with a Complex Mixture of Byproducts.
Your reaction is not proceeding to completion, or you are observing a multitude of unidentified side products, making purification a significant challenge.
Potential Causes & Solutions:
-
Radical-Mediated Decomposition: The oxidation of the thiazinane sulfur can proceed through radical mechanisms, which can initiate a cascade of undesired side reactions.
-
Solution: The addition of radical scavengers or antioxidants can be highly effective. Hindered phenolic antioxidants, such as butylated hydroxytoluene (BHT), or thioether-based antioxidants can be used in catalytic amounts to intercept radical intermediates.[10]
-
-
Incompatible Reaction Conditions: The temperature, pH, or solvent may be promoting the degradation of your starting materials or the desired product.
-
Solution: Conduct a systematic optimization of reaction conditions. This could involve lowering the reaction temperature, using a buffered solution to control pH, or screening different solvents to find one that minimizes side reactions.
-
-
Metal-Catalyzed Oxidation: Trace metal impurities from starting materials, reagents, or even the reaction vessel can catalyze the oxidation of the thioether.
-
Solution: Use high-purity reagents and solvents. If metal catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing thiazinane-containing compounds to prevent long-term oxidative degradation?
A1: To ensure the long-term stability of your thiazinane compounds, they should be stored under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably in a freezer (-20 °C or lower).[9] The vial should be wrapped in aluminum foil or be an amber vial to protect it from light. If the compound is in solution, the solvent should be thoroughly degassed before storage.
Q2: Are there any protecting groups that can be used to temporarily mask the thiazinane sulfur during synthesis?
A2: While protecting the thioether functionality is less common than for other functional groups like alcohols or amines, it is a viable strategy.[11][12][13] One approach is to temporarily oxidize the thioether to a sulfoxide. The sulfoxide is generally more stable to many reaction conditions.[14][15] Following the desired synthetic transformations, the sulfoxide can then be selectively reduced back to the thioether using a mild reducing agent like sodium borohydride in the presence of a catalyst or other specialized reagents.
Q3: What are the most reliable analytical techniques to detect and quantify sulfoxide and sulfone impurities?
A3: A combination of techniques is often best for both detection and quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool.[16] The sulfoxide and sulfone byproducts will have different retention times than the parent thiazinane and can be identified by their mass-to-charge ratios (M+16 and M+32).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to detect the presence of sulfoxides and sulfones. The protons and carbons alpha to the sulfur atom will exhibit characteristic downfield shifts upon oxidation.
-
Thin Layer Chromatography (TLC): TLC can be a quick and easy way to visualize the formation of more polar sulfoxide and sulfone impurities, which will have lower Rf values than the parent thioether.[17]
Q4: Can I use antioxidants in my reaction? If so, which ones are recommended?
A4: Yes, the use of antioxidants can be very effective. The choice of antioxidant depends on the specific reaction conditions.
-
Hindered Phenols (e.g., BHT): These are excellent radical scavengers and are effective at low concentrations.
-
Thioethers (e.g., dilauryl thiodipropionate): These act as secondary antioxidants by decomposing hydroperoxides into non-radical products.[10][18] They are particularly useful for long-term thermal stability.[10]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly cleaned and dried in an oven at >120 °C overnight.
-
Assembly and Flame-Drying: Assemble the glassware while hot and immediately connect it to the Schlenk line. Flame-dry the entire apparatus under a high vacuum to remove any adsorbed water.[7]
-
Purge and Refill Cycles: Subject the apparatus to at least three cycles of evacuating to a high vacuum and refilling with a high-purity inert gas (argon is preferred over nitrogen for its higher density).[7]
-
Reagent Addition: Add solid reagents under a positive pressure of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.[19]
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or an oil bubbler.
Protocol 2: Degassing a Solvent by the Freeze-Pump-Thaw Method
-
Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a liquid nitrogen bath.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove dissolved gases.
-
Thawing: Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the solvent.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.[8] After the final cycle, backfill the flask with an inert gas.
Visualization of Key Concepts
Oxidation Pathway of Thiazinane Sulfur
Caption: Stepwise oxidation of the thiazinane thioether to sulfoxide and then to sulfone.
Troubleshooting Workflow for Unexpected Oxidation
Caption: A decision-making workflow for troubleshooting unexpected oxidation in thiazinane synthesis.
References
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- THE CHEMISTRY OF THIOL OXIDATION AND DETECTION.
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- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.
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- Sulfone synthesis by oxid
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- Promethazine Assay & Impurity Methods.
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Validation & Comparative
Introduction: The Criticality of Stoichiometric Fidelity in Pharmaceutical Salts
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Crystal structure analysis of 2,2-Dimethyl-1,3-thiazinane hydrochloride
A Senior Application Scientist's Guide to the Structural Elucidation of 2,2-Dimethyl-1,3-thiazinane Hydrochloride: A Comparative Analysis
Introduction
2,2-Dimethyl-1,3-thiazinane hydrochloride is a heterocyclic compound belonging to the thiazinane class. Thiazinane derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and their potential as scaffolds for novel drug discovery.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, stability, and biological activity. This knowledge is critical for drug development professionals in areas such as formulation, polymorphism screening, and rational drug design.
While a specific crystal structure for 2,2-Dimethyl-1,3-thiazinane hydrochloride is not publicly available as of this guide's publication, the principles and methodologies for its determination are well-established. This guide provides a comprehensive comparison of the definitive method for solid-state structure determination, single-crystal X-ray diffraction (SC-XRD), with powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational Crystal Structure Prediction (CSP). We will explore the causality behind experimental choices and present a holistic workflow for the structural characterization of this and related small molecules.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful and unambiguous analytical method for determining the absolute three-dimensional structure of a crystalline solid.[3] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are invaluable for understanding the molecule's conformation and packing in the solid state.[4]
Expertise & Experience: The Rationale for SC-XRD
The fundamental principle of SC-XRD is that a crystal lattice diffracts a beam of X-rays in a unique pattern.[5][6] This pattern of diffracted X-rays contains all the information needed to reconstruct a three-dimensional map of the electron density within the crystal. By fitting the known atoms of the molecule into this electron density map, a precise structural model can be built. For a hydrochloride salt like the topic compound, SC-XRD can unequivocally determine the protonation state of the nitrogen atom and map the hydrogen bonding network involving the chloride counter-ion, which is crucial for understanding its stability and solubility.
Detailed Experimental Protocol: A Pathway to the Crystal Structure
The successful determination of a crystal structure is a multi-step process that relies on careful execution and interpretation at each stage.
Step 1: Growing Diffraction-Quality Single Crystals
This is often the most challenging, yet critical, step. The goal is to obtain a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of significant defects.
-
Purity: The starting material must be of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. Highly soluble compounds may precipitate too quickly, while poorly soluble ones may not crystallize at all. For a hydrochloride salt, polar solvents like ethanol, methanol, or water, or mixtures thereof, are common starting points.
-
Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of a small number of large, well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "weaker" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is a highly controlled method favored for sensitive molecules.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, leading to crystallization.
-
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Mounting: The crystal is carefully affixed to a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This cryogenic cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in a higher quality diffraction pattern.[3]
-
Data Collection Strategy: The diffractometer rotates the crystal through a series of angles while it is irradiated with monochromatic X-rays. A detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted X-ray reflections.[6] A complete dataset requires collecting data over a wide range of crystal orientations.
Step 3: Structure Solution and Refinement
This stage is purely computational and involves translating the raw diffraction data into a final, validated 3D structure.
-
Structure Solution: The primary challenge is the "phase problem." The detector measures the intensities of the diffracted waves, but not their phases. For small molecules, this is typically solved using direct methods, which are mathematical algorithms that use statistical relationships between the intensities to derive initial phase estimates.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. In this iterative process, the atomic positions, and their vibrational parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), where a lower value indicates a better fit.[3]
Trustworthiness: A Self-Validating System
The final output of an SC-XRD experiment is a set of atomic coordinates and other crystallographic parameters deposited in a standard format (a CIF file). The quality of the structure is judged by universally accepted metrics, including the R-factor, goodness-of-fit (GooF), and the analysis of bond lengths and angles to ensure they are chemically sensible. This rigorous validation process makes SC-XRD a highly trustworthy technique.
Visualization of the SC-XRD Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction.
Part 2: A Comparative Guide to Structural Analysis Techniques
While SC-XRD is unparalleled for solid-state structure, other techniques provide complementary information, particularly about the molecule's structure and behavior in solution or from a theoretical standpoint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and local chemical environment of atoms within a molecule.[1][2] For a novel compound, NMR is the primary tool for confirming its constitution before attempting crystallization.
-
Expertise & Experience: Unlike SC-XRD, which provides a static picture of the molecule in a crystal lattice, NMR analyzes the molecule in solution, which is often more relevant to its biological environment.[7] It can reveal information about dynamic processes, such as conformational changes, on a timescale not accessible by diffraction methods.[8]
-
Methodology:
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy) show which protons are coupled to each other, helping to piece together molecular fragments. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for connecting fragments across quaternary carbons or heteroatoms.[9][10] For a molecule like 2,2-Dimethyl-1,3-thiazinane hydrochloride, these techniques would be used to assign every proton and carbon signal, confirming the thiazinane ring structure and the presence of the two methyl groups at the C2 position.
-
Computational Crystal Structure Prediction (CSP): The Theoretical Approach
CSP is an in silico method that aims to predict the stable crystal packing arrangements of a molecule from its chemical diagram alone.[11][12]
-
Expertise & Experience: CSP is particularly valuable in pharmaceutical development for polymorphism screening. It can predict the existence of multiple crystal forms (polymorphs) with different stabilities and physical properties, even those that are difficult to obtain experimentally.[12][13]
-
Methodology: The process involves two main steps:
-
Search: Generating thousands of plausible, physically realistic crystal packing arrangements for the molecule.
-
Ranking: Calculating the lattice energy of each generated structure using sophisticated force fields or quantum mechanics to rank them in order of thermodynamic stability.[14] The structures with the lowest energy are the most likely to be observed experimentally.
-
Data Presentation: Comparison of Key Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Crystal Structure Prediction (CSP) |
| Sample State | Single Crystal | Solution | In Silico (Computational) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry.[4] | Atomic connectivity, solution-state conformation, molecular dynamics, relative stereochemistry.[1][7] | Plausible crystal packing arrangements, relative lattice energies, predicted polymorphs.[12][13] |
| Resolution | Atomic (<1 Å) | Lower (inferred from distances) | Theoretical Model |
| Key Advantage | Unambiguous and definitive 3D structure determination.[3] | Provides structural and dynamic data in a biologically relevant solution state; no crystallization needed.[7] | Can predict unknown polymorphs and rationalize observed crystal forms; requires no physical sample.[11] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow; provides a static, solid-state picture.[15] | Structure is an average over time and conformations in solution; provides connectivity, not precise coordinates; limited for large molecules.[15][16] | Purely predictive and requires experimental validation; computationally intensive.[12] |
Visualization of Complementary Techniques
Caption: Interplay of analytical techniques for structural analysis.
Conclusion: An Integrated Approach to Structural Elucidation
The structural analysis of a novel compound like 2,2-Dimethyl-1,3-thiazinane hydrochloride is not a matter of choosing a single "best" technique, but of leveraging the complementary strengths of several. The ideal workflow begins with synthesis and confirmation of the molecular constitution using NMR spectroscopy. This is followed by a dedicated effort to grow single crystals for SC-XRD analysis, which provides the definitive, high-resolution solid-state structure. Concurrently, computational CSP studies can be employed to explore the potential for polymorphism, guiding the experimental screening process and providing a deeper understanding of the compound's solid-state landscape. By integrating these experimental and theoretical approaches, researchers and drug development professionals can build a comprehensive structural understanding that is essential for advancing a compound from discovery to application.
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Computational crystal structure prediction and experimental characterisation of organic salts. (n.d.). Apollo - University of Cambridge Repository. [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. (2010). SSRN. [Link]
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Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]
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NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Stanford Advanced Materials. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Encyclopedia of Life Sciences. [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. (n.d.). Stanford University. [Link]
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E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). EAS. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. [Link]
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X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Theoretical NMR correlations based Structure Discussion. (2010). PMC - PubMed Central. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
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X-ray crystallography. (n.d.). Wikipedia. [Link]
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Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. (n.d.). ePrints Soton - University of Southampton. [Link]
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Crystal structure prediction. (n.d.). University of Southampton. [Link]
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Predicting crystal structures of organic compounds. (2013). Chemical Society Reviews. [Link]
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Safety Operating Guide
2,2-Dimethyl-1,3-thiazinane hydrochloride proper disposal procedures
Topic:
Executive Summary
Do Not Pour Down the Drain. 2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6) is a sulfur-containing heterocyclic amine salt.[1] While it is not typically classified as an EPA P-listed (acutely toxic) waste, it poses significant risks of serious eye damage (Category 1) and acute oral toxicity .
As a Senior Application Scientist, I advise that the only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor. This protocol ensures the complete destruction of the thiazinane ring and prevents the release of sulfur oxides (SOx) or nitrogen oxides (NOx) into the local environment.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this compound is the first step in safe disposal. The hydrochloride moiety renders this compound acidic and water-soluble, while the sulfur atom introduces specific incompatibility risks.
| Parameter | Data | Operational Implication |
| CAS Number | 93770-78-6 | Use for waste manifesting. |
| Molecular Formula | C₆H₁₄ClNS | Contains Sulfur, Nitrogen, and Chloride. |
| Physical State | Solid (Crystalline) | Hygroscopic; keep containers tightly sealed. |
| Acidity | Acidic (HCl salt) | Do not mix with Bleach (generates Cl₂ gas). |
| Primary Hazards | H318: Causes serious eye damage.H302: Harmful if swallowed.[2][3] | Requires full eye protection (goggles + face shield) during handling. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Bases liberate the free amine (odor/volatility risk). Oxidizers react violently with Sulfur. |
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized to prevent accidental reactions in the central accumulation area.
A. Segregation Rules (The "Never-Mix" List)
-
NO Oxidizers (e.g., Sodium Hypochlorite, Nitric Acid): The sulfur in the thiazinane ring is susceptible to rapid, exothermic oxidation. Mixing with bleach can also liberate toxic chloramine or chlorine gas due to the amine and HCl content.
-
NO Strong Bases (e.g., NaOH): Adding base neutralizes the HCl salt, liberating the free base (2,2-dimethyl-1,3-thiazinane). This may increase volatility and generate a potent, disagreeable sulfur-amine odor.
B. Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquid Waste: If the compound is in solution, use an HDPE carboy. Ensure the cap is vented if there is any risk of off-gassing, though the HCl salt is generally stable.
Disposal Workflow
The following decision tree outlines the logical flow for disposing of 2,2-Dimethyl-1,3-thiazinane hydrochloride based on its physical state.
Figure 1: Logic flow for the safe disposal of thiazinane derivatives, prioritizing incineration.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid
-
PPE: Wear nitrile gloves, lab coat, and safety goggles (critical due to H318).
-
Packaging: Transfer the solid into a clear plastic bag (secondary containment) and place it inside a dedicated solid waste drum or bucket.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in the satellite accumulation area until pickup.
Scenario B: Disposal of Aqueous/Organic Solutions
-
pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, do not neutralize it yourself unless your facility has a specific permit for elementary neutralization. It is safer to label it as "Acidic Organic Waste."
-
Solvent Compatibility:
-
If dissolved in water or alcohol: Dispose of in the "Non-Halogenated Organic" waste stream.
-
If dissolved in DCM/Chloroform: Dispose of in the "Halogenated" waste stream.
-
-
Labeling: List all constituents (e.g., "Water 95%, 2,2-Dimethyl-1,3-thiazinane HCl 5%").
Scenario C: Spill Management (Emergency)
-
Solid Spill:
-
Dampen a paper towel or absorbent pad to prevent dust generation.
-
Gently wipe up the powder.
-
Place all cleanup materials into a hazardous waste bag.
-
Clean the surface with soap and water; do not use bleach .
-
-
Liquid Spill:
Regulatory Compliance (RCRA Context)
In the United States, this compound is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic) [1, 4]. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:
-
Characteristic of Toxicity: While it may not pass the TCLP threshold for specific metals/pesticides, its acute oral toxicity requires it to be managed as hazardous waste.
-
Generator Responsibility: You are responsible for characterizing the waste. If the waste stream contains other regulated solvents (e.g., Methanol - F003), the entire mixture assumes the strictest code.
Final Directive: Ensure your waste manifest explicitly requests incineration . Landfilling sulfur-containing heterocycles is discouraged due to the potential for leaching and groundwater contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86107545, 2,2-Dimethyl-1,3-thiazinane hydrochloride. Retrieved from [Link]
-
DC Fine Chemicals (2024). Safety Data Sheet: Thiazine Red (Related Structure/Hazards). Retrieved from [Link]
-
US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of California San Diego (2024). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2,2-Dimethyl-1,3-thiazinane hydrochloride
Executive Summary
2,2-Dimethyl-1,3-thiazinane hydrochloride (CAS: 93770-78-6) is a specialized heterocyclic amine salt frequently employed as a scaffold in medicinal chemistry and drug discovery. While often categorized generically as an organic building block, its specific structural properties—a sulfur-containing saturated ring as a hydrochloride salt—dictate a precise safety protocol.
This guide moves beyond generic safety advice, providing a risk-based operational framework. The hydrochloride salt form mitigates the volatility of the free base but introduces potential acidity and hygroscopicity, requiring strict moisture control and protection against mucosal irritation.
Technical Specifications
| Property | Detail |
| Chemical Name | 2,2-Dimethyl-1,3-thiazinane hydrochloride |
| CAS Number | 93770-78-6 |
| Molecular Formula | C₆H₁₄ClNS |
| Molecular Weight | 167.70 g/mol |
| Physical State | White to off-white solid (crystalline powder) |
| Storage | Desiccate at -20°C (Hygroscopic); Inert atmosphere (Argon/Nitrogen) recommended |
| Solubility | Soluble in water, DMSO, Methanol |
Risk Profile & Hazard Analysis
To select the correct PPE, we must understand the causality of the hazard.
-
Primary Hazard (Irritation/Corrosion): As a hydrochloride salt of a secondary amine, hydrolysis in moisture (sweat, mucous membranes) can generate localized acidity (HCl) and free amine. This poses a risk of Category 2 Skin Irritation and Category 2A/1 Serious Eye Damage .[1]
-
Respiratory Hazard: Fine dusts from hydrochloride salts are potent respiratory irritants (STOT SE 3). Inhalation can trigger coughing, laryngospasm, or chemical pneumonitis.
-
Sensitization Potential: Sulfur-containing heterocycles (thiazinanes) carry a risk of sensitization upon repeated exposure.
-
Odor Threshold: While the HCl salt suppresses the "rotten egg" odor typical of free thiazinanes, degradation or basic conditions will release the volatile free base, necessitating odor control.
Personal Protective Equipment (PPE) Matrix
The following protocol is designed to create a "fail-safe" barrier system.
A. Eye & Face Protection[3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not safety glasses? Safety glasses allow air gaps. Fine crystalline dust or accidental splashes during solubilization can bypass glasses. Goggles provide a seal against dust ingress and splashes.
-
Face Shield: Required only when handling quantities >10g or performing vigorous reactions where splash risk is elevated.
B. Hand Protection[5][7]
-
Primary Material: Nitrile Rubber (minimum thickness 0.11 mm / 4 mil).
-
Technique: Double-gloving is highly recommended.
-
Inner Glove: Standard Nitrile (inspection layer).
-
Outer Glove: Standard Nitrile (sacrificial layer).
-
Logic: Thiazinanes are organic amines.[2] While HCl salts are less permeating, accidental solubilization in sweat or solvents (DMSO) increases permeation rates. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
-
-
Exclusion: Avoid Latex (poor chemical resistance to organic amines) and Vinyl (micro-pores).
C. Respiratory Protection[3][6][7]
-
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or an N95 at minimum. Surgical masks offer zero protection against chemical dust.
D. Body Protection[7]
-
Standard: Laboratory coat (100% cotton or Nomex/flame-resistant synthetic).
-
Footwear: Closed-toe, non-perforated shoes (leather or chemically resistant synthetic).
Operational Protocols
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the appropriate protection level based on the specific activity.
Figure 1: Risk-stratified PPE selection logic based on operational scale and exposure potential.
Protocol A: Safe Weighing & Transfer
-
Environment: Perform all weighing inside a certified chemical fume hood. If the balance is sensitive to drafts, use a static-free powder funnel or a draft shield, but do not turn off the hood.
-
Anti-Static Measures: Thiazinane salts can be static-prone.[3] Use an anti-static gun or polonium strip if the powder "flies."
-
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.
-
Cleanup: Immediately wipe the balance area with a damp paper towel (water solubilizes the salt) followed by an ethanol wipe. Dispose of wipes as solid chemical waste.
Protocol B: Solubilization
-
Solvent Choice: Water, DMSO, or Methanol.
-
Exotherm Warning: Dissolving hydrochloride salts can be slightly exothermic. Add the solid to the solvent slowly, not the reverse.
-
Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid aluminum foil or parafilm as primary seals for long-term storage, as amine vapors (if free base forms) can degrade them.
Emergency Response & Disposal
Diagram 2: Emergency Response Workflow
Immediate actions to take in case of exposure.
Figure 2: Immediate response protocols for different exposure routes.
Disposal Procedures[4][5][6]
-
Waste Stream: Segregate as Hazardous Chemical Waste .
-
Category: Non-halogenated organic solvent waste (if in DMSO/MeOH) or Solid Hazardous Waste (if powder).
-
Labeling: Clearly label as "Toxic / Irritant - Amine Salt."
-
Neutralization: Do not attempt to neutralize bulk quantities in the sink. The formation of the free amine (2,2-dimethyl-1,3-thiazinane) upon neutralization with base can release malodorous and volatile vapors.
References
-
American Elements. (n.d.). 2,2-Dimethyl-1,3-thiazinane hydrochloride Safety Data Sheet. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86107545, 2,2-Dimethyl-1,3-thiazinane hydrochloride. Retrieved from [Link]
Sources
- 1. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride | C12H17ClN2S | CID 51358427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. americanelements.com [americanelements.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
